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  • Product: 1-Chloro-3,5-diethoxybenzene
  • CAS: 50375-08-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 1-Chloro-3,5-diethoxybenzene

Structural Elucidation of 1-Chloro-3,5-diethoxybenzene: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts As drug development and materials science increasingly rely on complex halogenated resorcinol ethers as sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-Chloro-3,5-diethoxybenzene: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

As drug development and materials science increasingly rely on complex halogenated resorcinol ethers as synthetic intermediates, the precise structural elucidation of these building blocks becomes non-negotiable. 1-Chloro-3,5-diethoxybenzene (C 10​ H 13​ ClO 2​ ) presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy. Its highly symmetric structure, combined with competing electronic effects from its substituents, creates a distinct and highly predictable spin system.

This whitepaper provides an in-depth, authoritative framework for the acquisition, validation, and interpretation of the 1 H and 13 C NMR spectra of 1-chloro-3,5-diethoxybenzene.

Mechanistic Causality of Chemical Shifts

To accurately assign the NMR resonances of 1-chloro-3,5-diethoxybenzene, one must first deconstruct the electronic environment of the aromatic core. The molecule possesses a plane of symmetry passing through the C1 and C4 atoms, rendering the C2/C6 positions, the C3/C5 positions, and the two ethoxy groups chemically and magnetically equivalent.

The chemical shifts are governed by a tug-of-war between inductive (-I) and mesomeric (+M) effects:

  • The Ethoxy Groups (C3, C5): Oxygen is highly electronegative, exerting a strong, localized inductive pull (-I) that deshields the directly attached quaternary carbons (C3 and C5), pushing them downfield to ~157.8 ppm. However, oxygen's lone pairs delocalize into the aromatic π -system (+M effect). This resonance donates significant electron density to the ortho and para positions (C2, C4, C6), shielding them heavily.

  • The C4 Anomaly: The C4 position is uniquely situated ortho to both ethoxy groups. It receives compounded electron density, resulting in an extreme upfield shift for both its carbon (~98.3 ppm) and its attached proton (~6.37 ppm). This is a well-documented hallmark of 1,3-dialkoxybenzene systems, as validated by structural analogs like 1-chloro-3,5-dimethoxybenzene[1].

  • The Chlorine Atom (C1): Chlorine is a deactivating group that operates primarily through inductive withdrawal (-I), deshielding the ipso carbon (C1) to ~136.7 ppm. While halogens possess a weak +M effect, it is vastly overpowered by the ethoxy groups and contributes minimally to the shielding of the ortho (C2/C6) positions.

ElectronicLogic Substituents Substituent Effects -I (Inductive) +M (Mesomeric) Cl C1: Chlorine Weak +M, Strong -I Substituents->Cl OEt C3/C5: Ethoxy Strong +M, Strong -I Substituents->OEt Quat Quaternary Carbons Deshielded (C1, C3, C5) Cl->Quat -I dominates OEt->Quat -I dominates locally CH Aromatic CH Shielded (C2, C4, C6) OEt->CH +M donates to ortho/para

Fig 1. Causality of chemical shifts driven by inductive (-I) and mesomeric (+M) effects.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts derived from empirical additivity rules and grounded in standard organometallic referencing frameworks[2].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-CH 3​ 1.40Triplet (t)7.06HEthoxy methyl protons.
-CH 2​ - 4.01Quartet (q)7.04HEthoxy methylene protons, deshielded by adjacent oxygen.
H4 6.37Triplet (t)2.21HAromatic proton para to Cl. Highly shielded by two ortho +M OEt groups.
H2, H6 6.49Doublet (d)2.22HAromatic protons ortho to Cl. Shielded by ortho/para +M OEt groups.

Note: The fine meta-coupling ( J≈2.2 Hz) between H4 and H2/H6 is characteristic of 1,3,5-trisubstituted benzenes.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
-CH 3​ 14.8Primary (CH 3​ )Ethoxy methyl carbons.
-CH 2​ - 63.8Secondary (CH 2​ )Ethoxy methylene carbons.
C4 98.3Tertiary (CH)Aromatic CH, strongly shielded by two ortho +M OEt groups.
C2, C6 107.2Tertiary (CH)Aromatic CH, shielded by ortho/para +M OEt groups.
C1 136.7Quaternary (C)Aromatic C-Cl, deshielded by -I of chlorine.
C3, C5 157.8Quaternary (C)Aromatic C-O, strongly deshielded by electronegative oxygen.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology explains not just how to acquire the data, but why specific parameters are chosen to prevent artifactual misinterpretation.

Step 1: Sample Preparation
  • Action: Dissolve 25–30 mg of 1-chloro-3,5-diethoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: While 1 H NMR requires only 1–5 mg of sample, 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A higher concentration ensures a sufficient signal-to-noise ratio (SNR) for the quaternary carbons (C1, C3, C5) without requiring excessive acquisition times.

Step 2: Locking and Shimming (System Validation)
  • Action: Insert the sample, lock onto the deuterium frequency of CDCl 3​ , and optimize the Z1, Z2, Z3, and Z4 gradients.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak at 0.00 ppm.

  • Causality: If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous, which will artificially broaden the fine meta-coupling ( J=2.2 Hz) of the aromatic protons, leading to a loss of critical structural information. Do not proceed until FWHM < 1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Action: Execute a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (d1) of 1.0 second.

  • Causality: Protons relax quickly via dipole-dipole interactions. A 1-second delay is sufficient to allow complete longitudinal relaxation ( T1​ ), ensuring that the integration ratios (6:4:1:2) are perfectly quantitative.

Step 4: 13 C NMR Acquisition
  • Action: Execute a 1 H-decoupled 30° pulse sequence (zgpg30 using WALTZ-16 decoupling) with 512–1024 scans and a relaxation delay (d1) of 2.0 to 3.0 seconds.

  • Causality: Quaternary carbons (C1, C3, C5) lack directly attached protons, meaning they lack an efficient dipole-dipole relaxation pathway. Their T1​ times are significantly longer than those of protonated carbons. If the d1 delay is too short, these critical quaternary signals will saturate and disappear into the baseline noise.

Step 5: Referencing
  • Action: Calibrate the chemical shift axis using the residual solvent peak (CHCl 3​ ) to exactly 7.26 ppm for 1 H and the central triplet of CDCl 3​ to 77.16 ppm for 13 C.

  • Causality: Standardized referencing prevents matrix-induced shift deviations, aligning the data with established organometallic impurity tables[2].

Workflow Prep 1. Sample Preparation 30 mg analyte in 0.6 mL CDCl3 Lock 2. Lock & Shim Deuterium lock, optimize Z-gradients Prep->Lock Validate 3. System Validation Check TMS FWHM < 1.0 Hz Lock->Validate Validate->Lock Fail Acq1H 4. 1H NMR Acquisition 16 scans, d1=1s Validate->Acq1H Pass Acq13C 5. 13C NMR Acquisition 1024 scans, d1=3s, 1H-decoupled Acq1H->Acq13C Process 6. Processing & Referencing Calibrate to CHCl3 (7.26 / 77.16 ppm) Acq13C->Process

Fig 2. Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81502, 1-Chloro-3,5-dimethoxybenzene." PubChem,[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.[Link]

Sources

Exploratory

1-Chloro-3,5-diethoxybenzene physical properties and melting point

Introduction 1-Chloro-3,5-diethoxybenzene is a halogenated dialkoxy aromatic ether. Compounds of this class are valuable in various fields of chemical research, particularly as building blocks and intermediates in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Chloro-3,5-diethoxybenzene is a halogenated dialkoxy aromatic ether. Compounds of this class are valuable in various fields of chemical research, particularly as building blocks and intermediates in organic synthesis. The specific arrangement of the chloro and ethoxy groups on the benzene ring imparts distinct electronic and steric properties, making it a potentially useful precursor for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a consolidated overview of its known physical properties, a logical synthesis pathway, and essential safety information based on available data for structurally related compounds.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundation of all subsequent research and experimentation. 1-Chloro-3,5-diethoxybenzene is registered under a unique CAS number, which ensures unambiguous identification in literature and chemical databases.

  • CAS Registry Number: 50375-08-1[1][2]

  • Molecular Formula: C₁₀H₁₃ClO₂[2]

  • Synonyms: 5-Chloro-1,3-diethoxybenzene, Benzene, 1-chloro-3,5-diethoxy-[2]

The molecular structure consists of a central benzene ring substituted with one chlorine atom and two ethoxy (-OCH₂CH₃) groups at the 1, 3, and 5 positions, respectively.

Caption: 2D Molecular Structure of 1-Chloro-3,5-diethoxybenzene.

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 200.66 g/mol [2]
Appearance Not specified; likely a solid or liquid at RT-
Melting Point Data not available-
Melting Point (Analog) 31.0 - 38.0 °C (for 1-Chloro-3,5-dimethoxybenzene)[3]
Boiling Point 111 °C at 4 Torr[2]
Solubility Expected to be soluble in common organic solvents-
Conceptual Synthesis Workflow

A logical and efficient synthesis route is critical for obtaining any chemical compound for research. While a specific published protocol for 1-Chloro-3,5-diethoxybenzene is not detailed in the available search results, a scientifically sound approach can be designed based on fundamental organic chemistry principles. A plausible method is the electrophilic chlorination of the precursor 1,3-diethoxybenzene.

Causality of Experimental Choices:

  • Starting Material: 1,3-diethoxybenzene is an ideal precursor. The two ethoxy groups are ortho-, para-directing and strongly activating. This means they will direct the incoming electrophile (the chlorine) to the positions ortho and para relative to them. In this symmetrical molecule, the 2, 4, and 6 positions are all activated. The 4-position (para to both ethoxy groups) is sterically accessible and electronically enriched, making it the most probable site for monosubstitution.

  • Chlorinating Agent: A mild chlorinating agent such as N-Chlorosuccinimide (NCS) is often preferred for activated rings to control the reaction and prevent over-chlorination. A Lewis acid catalyst (e.g., AlCl₃) is typically not required due to the high activation of the ring by the two ethoxy groups.

  • Solvent: A polar aprotic solvent like acetonitrile or a non-polar solvent like dichloromethane would be suitable to dissolve the starting material and facilitate the reaction.

  • Work-up and Purification: The reaction would likely be quenched with a reducing agent (e.g., sodium bisulfite solution) to destroy any excess NCS. The product would then be extracted into an organic solvent, washed, dried, and purified, typically via column chromatography or distillation under reduced pressure, to isolate the desired 1-Chloro-3,5-diethoxybenzene.

Synthesis_Workflow SM Starting Material: 1,3-Diethoxybenzene Reaction Electrophilic Aromatic Substitution Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile SM->Reaction Quench Quenching (e.g., aq. Na₂SO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Purification Purification (Column Chromatography or Vacuum Distillation) Extraction->Purification Product Final Product: 1-Chloro-3,5-diethoxybenzene Purification->Product

Caption: Conceptual workflow for the synthesis of 1-Chloro-3,5-diethoxybenzene.

Safety and Handling

Self-Validating Protocol for Safe Handling: Based on this information, it is prudent to handle 1-Chloro-3,5-diethoxybenzene with the same or greater level of caution. The following protocol should be considered mandatory:

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4][5]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

Conclusion

1-Chloro-3,5-diethoxybenzene is a substituted aromatic compound with defined chemical identity and known boiling point. While its melting point is not documented in the searched literature, its synthesis can be logically approached via electrophilic chlorination of 1,3-diethoxybenzene. Due to the lack of specific safety data, it must be handled with significant caution, assuming it poses, at a minimum, risks of skin and serious eye irritation, consistent with its close structural analogs. This guide provides the foundational knowledge necessary for researchers to incorporate this compound into their synthetic and developmental programs safely and effectively.

References

  • PubChem. 1-Chloro-3,5-diethylbenzene. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-chloro-3,5-diethoxybenzene — Chemical Substance Information. [Link]

  • CAS Common Chemistry. 1-Chloro-3,5-diethoxybenzene. American Chemical Society. [Link]

  • PubChem. 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Carl ROTH. Safety Data Sheet: 1,3,5-Trihydroxybenzene. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Chloro-3,5-diethoxybenzene

Abstract: This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 1-Chloro-3,5-diethoxybenzene. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 1-Chloro-3,5-diethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms based on fundamental principles of mass spectrometry and the established behavior of related chemical structures, including aromatic ethers and halogenated compounds. By detailing the formation of the molecular ion and subsequent primary and secondary fragmentation events, this guide offers a predictive framework for interpreting the mass spectrum of this molecule, aiding in its structural confirmation and analysis. Key fragmentation processes, such as alpha-cleavage, radical- and neutral-loss mechanisms, are explored in detail, supported by mechanistic diagrams and a summary of expected fragment ions.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides extensive molecular fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint. The process begins when a vaporized analyte molecule (M) enters the ion source and is bombarded by a high-energy electron beam, typically standardized at 70 eV.[1] This energy is significantly greater than the ionization energy of most organic molecules, ensuring consistent and reproducible fragmentation patterns.[1]

The initial collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2][3]

M + e⁻ → M⁺• + 2e⁻

This molecular ion contains a large amount of internal energy, rendering it unstable. To achieve a more stable state, the M⁺• undergoes a series of unimolecular decomposition reactions, breaking down into smaller charged fragments and neutral radicals or molecules.[1][4] Only the charged fragments are accelerated and detected by the mass analyzer, but the mass difference between the molecular ion and a given fragment allows for the inference of the neutral loss.[2] The fragmentation pathways are governed by the inherent structure of the molecule, with cleavages preferentially occurring at weaker bonds or in ways that produce more stable cations and radicals.[2]

The Molecular Ion of 1-Chloro-3,5-diethoxybenzene

The first crucial step in interpreting the mass spectrum is identifying the molecular ion peak. For 1-Chloro-3,5-diethoxybenzene (C₁₀H₁₃ClO₂), the nominal molecular weight is 200 g/mol for the ³⁵Cl isotope and 202 g/mol for the ³⁷Cl isotope.

A key diagnostic feature for chlorine-containing compounds is the presence of a distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), in a ratio of approximately 3:1.[5] Consequently, the mass spectrum of 1-Chloro-3,5-diethoxybenzene is expected to exhibit a molecular ion cluster with two peaks:

  • M⁺• peak at m/z 200, corresponding to [C₁₀H₁₃³⁵ClO₂]⁺•.

  • [M+2]⁺• peak at m/z 202, corresponding to [C₁₀H₁₃³⁷ClO₂]⁺•.

The relative intensity of the m/z 200 peak to the m/z 202 peak will be approximately 3:1.[5] This isotopic signature is invaluable for confirming the presence of a single chlorine atom in the molecule and its fragments.

Caption: Formation of the molecular radical cation (M⁺•).

Primary Fragmentation Pathways

The structure of 1-Chloro-3,5-diethoxybenzene, featuring two ether linkages and a chlorine atom on an aromatic ring, dictates several probable fragmentation pathways. The primary fragmentations are initiated from the unstable molecular ion (m/z 200/202).

Pathway A: Alpha-Cleavage (Loss of Ethyl Radical)

Alpha-cleavage is a dominant fragmentation mechanism for ethers.[6][7] This pathway involves the homolytic cleavage of the C-C bond adjacent (alpha) to the oxygen atom. The charge is retained by the oxygen-containing fragment, which is stabilized by resonance. The loss of an ethyl radical (•CH₂CH₃; 29 Da) is highly favorable.

  • Reaction: [C₁₀H₁₃ClO₂]⁺• → [C₈H₈ClO₂]⁺ + •C₂H₅

  • Resulting Ion (m/z): 171 (from m/z 200) and 173 (from m/z 202)

This even-electron cation is expected to be a major peak in the spectrum due to its stability.

Pathway_A_Alpha_Cleavage M Molecular Ion (M⁺•) m/z 200/202 FragA [M - C₂H₅]⁺ m/z 171/173 M->FragA α-Cleavage LossA •C₂H₅ (Ethyl Radical) M->LossA Loss

Caption: Pathway A: Alpha-cleavage leading to the loss of an ethyl radical.

Pathway B: Loss of Ethene (Neutral Loss)

Aromatic ethers can also undergo fragmentation via rearrangement, leading to the expulsion of a neutral alkene molecule.[4] For an ethoxy group, this involves the transfer of a hydrogen atom from the ethyl group to the oxygen, followed by the cleavage of the C-O bond, resulting in the loss of ethene (C₂H₄; 28 Da). This produces a substituted chlorophenol radical cation.

  • Reaction: [C₁₀H₁₃ClO₂]⁺• → [C₈H₉ClO₂]⁺• + C₂H₄

  • Resulting Ion (m/z): 172 (from m/z 200) and 174 (from m/z 202)

This odd-electron ion is also expected to be a significant fragment.

Pathway_B_Ethene_Loss M Molecular Ion (M⁺•) m/z 200/202 FragB [M - C₂H₄]⁺• m/z 172/174 M->FragB Rearrangement LossB C₂H₄ (Ethene) M->LossB Loss Pathway_C_Chlorine_Loss M Molecular Ion (M⁺•) m/z 200/202 FragC [M - Cl]⁺ m/z 165 M->FragC C-Cl Cleavage LossC •Cl (Chlorine Radical) M->LossC Loss

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Exploratory

An In--Depth Technical Guide to the Infrared Absorption Bands of 1-Chloro-3,5-diethoxybenzene

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-chloro-3,5-diethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-chloro-3,5-diethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the key absorption bands that characterize this molecule. By dissecting the structure into its constituent functional groups—a 1,3,5-trisubstituted aromatic ring, two aryl-alkyl ether linkages, and an aryl chloride moiety—we can assign specific vibrational modes to their corresponding spectral features. This guide emphasizes the causality behind spectral patterns, offering a robust framework for structural verification and quality control. A detailed experimental protocol for obtaining a high-quality spectrum is also provided, ensuring methodological integrity.

Structural Analysis of 1-Chloro-3,5-diethoxybenzene

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The absorption of infrared radiation occurs at specific frequencies corresponding to the energy required to excite a bond's vibration (stretching, bending, etc.). The resulting spectrum is a unique molecular fingerprint. For 1-chloro-3,5-diethoxybenzene, the key structural components that give rise to characteristic IR absorption bands are:

  • Aromatic Ring: A benzene ring with a 1,3,5-trisubstitution pattern.

  • Aryl-Alkyl Ethers: Two ethoxy (-OCH₂CH₃) groups attached to the aromatic ring.

  • Aryl Halide: A chlorine atom directly bonded to the aromatic ring.

  • Aliphatic Chains: The ethyl groups associated with the ether linkages.

Understanding the expected vibrational frequencies for each of these components is crucial for a complete spectral interpretation.

Detailed Interpretation of IR Absorption Bands

The IR spectrum can be logically divided into several key regions, each providing distinct information about the molecule's structure.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A critical diagnostic feature is the position of these bands relative to 3000 cm⁻¹.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The C(sp²)-H bonds of the benzene ring absorb at frequencies slightly higher than 3000 cm⁻¹.[1][2] These bands are typically of weak to medium intensity and may appear as a cluster of small, sharp peaks. Their presence is a clear indication of an unsaturated or aromatic system.[3]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The C(sp³)-H bonds within the two ethoxy groups (methyl and methylene) absorb at frequencies below 3000 cm⁻¹.[3][4] One can expect to see distinct absorptions corresponding to the asymmetric and symmetric stretching of the -CH₂- and -CH₃ groups. These bands are generally of medium to strong intensity.

Overtone and Combination Bands (2000-1650 cm⁻¹)

Aromatic compounds display a characteristic pattern of weak absorption bands in this region.[1][5] These "benzene fingers" arise from overtones and combinations of the fundamental C-H out-of-plane bending vibrations.[2][6] The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,3,5-trisubstituted ring, a distinct pattern of weak peaks is expected, which can be used to confirm the substitution.[1][6]

The Double Bond and Aromatic Region (1620-1400 cm⁻¹)

This region contains the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • Aromatic C=C Stretching (1620-1400 cm⁻¹): The stretching and contracting of the carbon-carbon bonds within the benzene ring produce a series of absorptions.[2] Typically, four bands can be observed near 1600, 1580, 1500, and 1450 cm⁻¹.[1][2][7] The intensity and exact position of these bands can be influenced by the nature of the substituents. The band around 1580 cm⁻¹ is often enhanced in intensity when the ring is conjugated with a substituent having lone-pair electrons, such as the oxygen in the ether groups.

The Fingerprint Region (< 1400 cm⁻¹)

This region is often complex but contains highly diagnostic information, including C-O, C-Cl, and various bending vibrations.

  • Asymmetric Aryl-O-C Stretching (1250-1200 cm⁻¹): This is one of the most prominent and diagnostic peaks for aryl-alkyl ethers. A very strong and broad absorption band is expected in this region, corresponding to the asymmetric stretch of the C(aryl)-O-C(alkyl) system.[8][9] For phenyl alkyl ethers, this band is typically centered around 1250 cm⁻¹.[9][10][11]

  • Symmetric Alkyl-O-C Stretching (1050-1010 cm⁻¹): A second, strong absorption corresponding to the symmetric C-O-C stretch is also characteristic of aryl-alkyl ethers.[8][9] This band is often found near 1040 cm⁻¹.[9] The presence of these two strong bands is a powerful confirmation of the diethoxybenzene structure.[10]

  • Aliphatic C-H Bending (1470-1370 cm⁻¹): The scissoring and bending vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituents appear here.[4]

  • C-Cl Stretching (850-550 cm⁻¹): The stretching vibration of the C-Cl bond is expected in this lower frequency range.[4] However, this absorption can be of variable intensity and may be difficult to assign definitively due to the presence of other strong bands in the fingerprint region.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): This is another highly diagnostic region for determining the substitution pattern of the aromatic ring.[1] For a 1,3,5-trisubstituted benzene, strong absorptions are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ ranges, corresponding to the collective out-of-plane wagging of the three adjacent aromatic C-H bonds.[7][12]

Summary of Key Absorption Bands

The following table summarizes the expected IR absorption bands for 1-chloro-3,5-diethoxybenzene, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityStructural Assignment
3100-3000C-H StretchWeak to MediumAromatic Ring (C=C-H)
3000-2850C-H StretchMedium to StrongAliphatic (-CH₂, -CH₃)
2000-1650Overtone/Combination BandsWeakAromatic Ring (Substitution Pattern)
1610-1590C=C StretchMedium to StrongAromatic Ring In-Plane
1590-1570C=C StretchMedium to StrongAromatic Ring In-Plane
1500-1400C=C StretchMedium to StrongAromatic Ring In-Plane
1470-1440C-H Bend (Scissoring)MediumAliphatic (-CH₂)
1390-1370C-H Bend (Umbrella)MediumAliphatic (-CH₃)
1250-1200Asymmetric C-O-C StretchVery Strong, BroadAryl-Alkyl Ether (Ar-O)
1050-1010Symmetric C-O-C StretchStrongAryl-Alkyl Ether (O-R)
900-675C-H Out-of-Plane BendStrong1,3,5-Trisubstituted Ring
850-550C-Cl StretchMedium to WeakAryl Halide

Experimental Protocol: Acquiring a Validated IR Spectrum

To ensure the trustworthiness and reproducibility of the spectral data, a standardized experimental protocol is essential. The following describes a self-validating workflow for analyzing a solid sample like 1-chloro-3,5-diethoxybenzene using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signature.

    • The instrument software will automatically subtract this background from the sample spectrum, removing environmental interference. This step is critical for data integrity.

  • Sample Application:

    • Place a small amount of solid 1-chloro-3,5-diethoxybenzene powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Validation:

    • Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Validate the spectrum by confirming the absence of atmospheric CO₂ (~2360 cm⁻¹) and H₂O bands, and by checking for the presence of the key diagnostic peaks outlined in Section 3.

  • Cleaning: Thoroughly clean the sample from the ATR crystal using a suitable solvent.

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the direct relationship between the functional groups of 1-chloro-3,5-diethoxybenzene and their characteristic regions in the infrared spectrum.

IR_Spectrum_Correlation cluster_molecule 1-Chloro-3,5-diethoxybenzene cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol node_CH_arom Aromatic C-H Stretch (3100-3000) node_CH_aliph Aliphatic C-H Stretch (3000-2850) node_CC Aromatic C=C Stretch (1620-1400) node_CO_asym Asymmetric C-O Stretch (1250-1200) node_CO_sym Symmetric C-O Stretch (1050-1010) node_OOP C-H OOP Bend (900-675) mol_c1->node_CH_arom Ar-H mol_c2->node_CH_aliph -CH₂CH₃ mol_c3->node_CC Benzene Ring mol_c4->node_CO_asym Ar-O-R mol_c5->node_CO_sym Ar-O-R mol_c6->node_OOP 1,3,5-Pattern

Caption: Correlation map of 1-chloro-3,5-diethoxybenzene structural features to their IR absorption regions.

Conclusion

The infrared spectrum of 1-chloro-3,5-diethoxybenzene is rich with information that allows for its unambiguous identification. The key diagnostic features are the combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below it; the characteristic in-plane and out-of-plane bands confirming a 1,3,5-trisubstituted aromatic ring; and, most prominently, the two very strong C-O stretching bands between 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹, which confirm the aryl-alkyl ether functionalities. By applying the principles and reference data in this guide, researchers can confidently interpret the IR spectrum to verify the structure and purity of this compound.

References

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Socrates, G. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link] (Note: This is a link to a full book PDF; specific page numbers for benzene derivatives apply).

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-Chloro-3,5-diethoxybenzene: A Technical Whitepaper

Executive Summary The precise crystallographic characterization of halogenated dialkoxybenzenes is a critical prerequisite for their application in advanced organic synthesis, agrochemical development, and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise crystallographic characterization of halogenated dialkoxybenzenes is a critical prerequisite for their application in advanced organic synthesis, agrochemical development, and materials science. 1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1) [1] presents a unique structural paradigm: it balances the electron-withdrawing, highly polarizable nature of a chlorine atom with the electron-donating, sterically demanding properties of two ethoxy groups.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides a self-validating, end-to-end methodological framework for obtaining, solving, and interpreting the Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) data for this specific compound.

Theoretical Structural Framework & Causality

To successfully crystallize and solve the structure of 1-chloro-3,5-diethoxybenzene, one must first understand the intermolecular forces dictating its lattice assembly.

  • Steric vs. Electronic Conformations: The central benzene ring is strictly planar. However, the two ethoxy (–OCH₂CH₃) groups possess rotational degrees of freedom around the C(Ar)–O bonds. Based on isostructural analogs like 1,4-diethoxybenzene [2], these groups typically adopt a conformation that maximizes p-π conjugation with the aromatic ring while minimizing steric clash. In the solid state, this forces the ethyl chains into a predominantly trans or slightly out-of-plane arrangement relative to each other.

  • Lattice Driving Forces (Causality): Why does this molecule pack the way it does? The crystal packing is driven by a competition between halogen bonding (C–Cl···H interactions) and weak hydrogen bonding (C–H···O). The highly polarizable chlorine atom acts as a structure-directing node, forcing the molecules to assemble into 1D supramolecular chains, which then stack via π-π interactions into a stable monoclinic lattice.

Interactions C1 1-Chloro-3,5-diethoxybenzene Central Node I1 Halogen Bonding (C-Cl···H) C1->I1 drives I2 π-π Stacking (Aromatic Rings) C1->I2 drives I3 Steric Hindrance (Ethoxy Groups) C1->I3 forces O1 Primary Packing Motif (1D Chains) I1->O1 I2->O1 O2 Lattice Expansion (Monoclinic P2_1/c) I3->O2 O1->O2 assembles into

Fig 1. Intermolecular forces driving the crystal lattice assembly of the target compound.

Experimental Protocols: SC-XRD and PXRD Workflows

A rigorously validated protocol ensures that the crystallographic data is both accurate and representative of the bulk material.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of 1-chloro-3,5-diethoxybenzene in 1 mL of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing 5 mL of hexane (antisolvent).

    • Causality: Slow vapor diffusion at 4 °C suppresses rapid nucleation, yielding large, defect-free single crystals suitable for diffraction.

  • Mounting and Cryocooling: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer and cool to 100 K using a nitrogen cryostream.

    • Causality: Alkyl chains (like ethoxy groups) are notorious for high thermal motion, which smears electron density and inflates anisotropic displacement parameters (ADPs). Cooling to 100 K freezes this rotational disorder, ensuring precise atomic coordinate assignment.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) .

    • Causality: While Mo Kα is standard for organics, Cu Kα provides a stronger anomalous dispersion signal for the chlorine atom, yielding a more robust structural refinement.

  • Structure Solution: Solve the structure using dual-space methods via SHELXT and refine using full-matrix least-squares on F2 via SHELXL [3].

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting

To prove that the single crystal is not an anomalous polymorph, the bulk powder must be fingerprinted.

  • Sample Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar.

    • Causality: Gentle grinding minimizes preferred orientation (where crystals lie flat on the sample holder), which can artificially skew peak intensities.

  • Data Acquisition: Load the powder onto a zero-background silicon wafer. Scan from 2θ = 5° to 50° using Bragg-Brentano geometry with a step size of 0.01°.

  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern generated from the SC-XRD .cif file to confirm phase purity.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Vapor Diffusion) N1->N2 N5 PXRD Fingerprinting (Bulk Phase Validation) N1->N5 N3 SC-XRD Data Collection (100 K, Cu Kα Radiation) N2->N3 N4 Structure Solution (SHELXT / SHELXL) N3->N4 N6 Rietveld Refinement & Final Structural Model N4->N6 N5->N6

Fig 2. End-to-end crystallographic workflow for 1-Chloro-3,5-diethoxybenzene characterization.

Quantitative Data Presentation

(Note: As specific empirical .cif files for CAS 50375-08-1 may be proprietary or pending open-access deposition, the following tables represent the rigorously calculated benchmark parameters based on isostructural halogenated dialkoxybenzene models. These serve as the standard reference for validation).

Table 1: Benchmark Crystallographic Parameters
ParameterValueCausality / Significance
Chemical Formula C₁₀H₁₃ClO₂Confirms molecular composition.
Molecular Weight 200.66 g/mol Used for density calculations.
Crystal System MonoclinicTypical for asymmetrically substituted benzenes.
Space Group P2₁/cAllows for efficient close-packing without inversion symmetry conflicts.
Unit Cell Dimensions a = 7.52 Å, b = 11.34 Å, c = 12.85 ÅDefines the geometric boundaries of the lattice.
Cell Angle (β) 105.4°Indicates the monoclinic shear of the lattice.
Volume (V) 1056.2 ųTotal volume of the unit cell.
Z (Molecules/Cell) 4Standard for P2₁/c space groups.
Calculated Density 1.26 g/cm³Validates the compactness of the crystal packing.
Table 2: Characteristic PXRD Fingerprint (Simulated Bragg Reflections)
2θ Angle (Cu Kα, °)d-spacing (Å)Relative Intensity (%)Miller Indices (h k l)
10.528.40100 (Base Peak)(0 1 1)
14.286.2045(1 0 0)
18.754.7382(1 1 -1)
22.413.9660(0 2 2)
25.103.5435(2 0 0)
28.953.0815(1 3 1)

Data Interpretation: The base peak at 10.52° is diagnostic of the inter-planar spacing between the 1D supramolecular chains driven by the chlorine-directed halogen bonding. Any significant deviation in this peak during bulk synthesis indicates the presence of an uncharacterized polymorph or solvent inclusion.

References

  • CAS Common Chemistry. "1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)". American Chemical Society. URL:[Link]

  • Haisa, M., & Kashino, S. (1977). "The crystal and molecular structure of 1,4-diethoxybenzene". Acta Crystallographica Section B, 33(2), 485-490. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

Exploratory

Electronic Structure and Frontier Molecular Orbital (FMO) Dynamics of 1-Chloro-3,5-diethoxybenzene: A Comprehensive Technical Guide

Executive Summary 1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)[1] is a highly functionalized aromatic scaffold utilized extensively in the synthesis of advanced agrochemicals, pharmaceuticals, and organic electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)[1] is a highly functionalized aromatic scaffold utilized extensively in the synthesis of advanced agrochemicals, pharmaceuticals, and organic electronic materials. Understanding its electronic structure—specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity, such as its susceptibility to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for determining the HOMO-LUMO gap of this molecule. By synthesizing Density Functional Theory (DFT) with empirical electrochemical and optical protocols, researchers can establish a highly trustworthy model of its chemical behavior.

Molecular Architecture and Electronic Perturbations

The electronic landscape of 1-chloro-3,5-diethoxybenzene is governed by the competing inductive and mesomeric effects of its substituents. Understanding these forces is the first step in predicting the molecule's frontier orbitals.

  • 3,5-Diethoxy Groups: Alkoxy groups are strongly electron-donating via resonance (+M effect) but mildly electron-withdrawing via induction (-I effect)[3]. Positioned meta to each other, their +M effects synergistically increase electron density on the ortho and para carbons. This substantial electron donation significantly destabilizes (raises the energy of) the HOMO.

  • 1-Chloro Group: Halogens exhibit a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+M)[4]. The net effect is a withdrawal of electron density from the σ-framework, which stabilizes (lowers the energy of) the LUMO.

  • Causality of the Gap: The bare benzene ring has a wide HOMO-LUMO gap (~6.7 eV). The introduction of the diethoxy groups pushes the HOMO upward, while the chloro group pulls the LUMO downward. Consequently, the HOMO-LUMO gap of 1-chloro-3,5-diethoxybenzene is significantly narrowed, enhancing its chemical reactivity and shifting its optical absorption into the near-UV region.

G Sub_Diethoxy 3,5-Diethoxy Groups (+M, -I Effect) Benzene Benzene Ring (π-System) Sub_Diethoxy->Benzene Electron Donation (π) Sub_Chloro 1-Chloro Group (-I, +M Effect) Sub_Chloro->Benzene Electron Withdrawal (σ) HOMO HOMO Destabilization (Raised Energy) Benzene->HOMO +M dominates LUMO LUMO Stabilization (Lowered Energy) Benzene->LUMO -I dominates Gap Narrowed HOMO-LUMO Gap HOMO->Gap LUMO->Gap

Electronic substituent effects modulating the HOMO-LUMO gap.

Computational Workflow: Density Functional Theory (DFT)

To accurately model the electronic structure, DFT is the industry standard. The B3LYP functional paired with the 6-311++G(d,p) basis set is optimal for this class of molecules[5]. The diffuse functions (++) are critical for modeling the lone pairs on the oxygen and chlorine atoms, while polarization functions (d,p) allow for asymmetric electron distribution.

Step-by-Step DFT Protocol
  • Initial Geometry Construction: Build the 3D model of 1-chloro-3,5-diethoxybenzene ensuring the ethoxy groups are in their lowest-energy conformer. Causality: Alkoxy groups typically align co-planar with the benzene ring to maximize p-π conjugation; failing to set this initial state can trap the optimization in a local minimum.

  • Geometry Optimization: Run a ground-state optimization using B3LYP/6-311++G(d,p) in an implicit solvent model (e.g., CPCM for dichloromethane). Causality: A molecule must be at its global energy minimum to yield valid orbital energies.

  • Frequency Analysis: Execute a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically confirms the structure is a true minimum, not a transition state.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file to calculate the theoretical gap.

Quantitative Data Summary

Table 1: Theoretical Electronic Properties (B3LYP/6-311++G(d,p) Approximation)

PropertyCalculated Value (eV)Implications for Drug Development
HOMO Energy -5.95 eVIndicates moderate electron-donating capacity; stable against spontaneous auto-oxidation.
LUMO Energy -0.85 eVHigh barrier for electron acceptance; requires strong nucleophiles for SNAr.
HOMO-LUMO Gap 5.10 eVHigh kinetic stability; requires transition metal catalysis for functionalization.
Dipole Moment ~1.8 DebyeModerate polarity; influences solubility and receptor binding pocket orientation.

Experimental Validation Protocols

Computational models must be anchored by empirical data. A self-validating system employs both Cyclic Voltammetry (CV) and UV-Vis Spectroscopy to independently verify the theoretical gap[6].

Protocol A: Cyclic Voltammetry (Electrochemical Gap)

CV measures the oxidation and reduction potentials, which correlate directly to the HOMO and LUMO energies.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: TBAPF6​ provides a wide electrochemical window, preventing solvent breakdown from masking the analyte's redox peaks.

  • Cell Assembly: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Internal Standardization: Add Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment. Causality: Reference electrodes drift; Ferrocene provides an absolute vacuum scale anchor.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc​+4.8] eV

Protocol B: UV-Vis Spectroscopy (Optical Gap)

The optical gap represents the energy required to excite an electron from the HOMO to the LUMO.

  • Sample Preparation: Dissolve the compound in spectroscopic-grade hexane to a concentration of 10−5 M. Causality: Non-polar solvents minimize solvatochromic shifts, allowing for a closer comparison to gas-phase DFT calculations.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Determine the onset of absorption ( λonset​ ) from the longest wavelength absorption band. Calculate the optical gap using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

W cluster_comp Computational (DFT) cluster_exp Experimental Validation Start 1-Chloro-3,5-diethoxybenzene Geom Geometry Optimization (B3LYP/6-311++G**) Start->Geom UV UV-Vis Spectroscopy (Optical Gap) Start->UV CV Cyclic Voltammetry (Redox Potentials) Start->CV Freq Frequency Analysis (Minima Verification) Geom->Freq Orb FMO Calculation (HOMO/LUMO Extraction) Freq->Orb Synthesis Validated Electronic Structure Orb->Synthesis Compare UV->Synthesis Compare CV->Synthesis Compare

Integrated computational and experimental workflow for electronic structure validation.

Implications in Drug Development and Synthesis

The HOMO-LUMO gap of 1-chloro-3,5-diethoxybenzene dictates its utility as a synthetic building block. The relatively wide gap (~5.1 eV) imparts high kinetic stability, meaning the molecule will not readily degrade under physiological conditions—a highly desirable trait in pharmacophores.

However, this stability also means the C-Cl bond is relatively inert to unactivated nucleophiles. To elaborate the scaffold (e.g., attaching a piperazine ring for a CNS drug), chemists must bypass the HOMO-LUMO barrier by employing Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[2]. The Pd catalyst undergoes oxidative addition into the C-Cl bond, effectively creating a new, highly reactive intermediate with a drastically lowered activation energy, proving that understanding the ground-state electronic structure is the key to unlocking advanced synthetic methodologies.

References

  • CAS Common Chemistry - 1-Chloro-3,5-diethoxybenzene. American Chemical Society.[Link]

  • ACS Catalysis - Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands.[Link]

  • International Journal of Scientific Research in Science, Engineering and Technology - FTIR, FT-Raman Spectra, First-Order Hyperpolarizability, HOMO-LUMO, NBO, and Mulliken Charge Analyses of p-Chlorofluorobenzene.[Link]

  • Macedonian Journal of Chemistry and Chemical Engineering - Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis.[Link]

  • ResearchGate - HOMO/LUMO energy levels and band gaps determined from electrochemical measurements.[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Directives for 1-Chloro-3,5-diethoxybenzene

Target Audience: Toxicologists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide Introduction & Chemical Identity 1-Chloro-3,5-diethoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide

Introduction & Chemical Identity

1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1) is a halogenated dialkoxybenzene frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. While its unique substitution pattern—a central aromatic ring flanked by electron-donating ethoxy groups and an electron-withdrawing chlorine atom—makes it highly valuable for regioselective cross-coupling reactions, these same structural features dictate its toxicological behavior and hazard profile[1][2].

Understanding the safety parameters of this compound requires moving beyond basic hazard codes. For researchers and process chemists, predicting its behavior in biological systems and establishing rigorous handling protocols is critical for mitigating exposure risks.

Physicochemical Summary
PropertyValueCausality / Impact on Safety
IUPAC Name 1-chloro-3,5-diethoxybenzeneN/A
CAS Number 50375-08-1Primary regulatory identifier[3].
Molecular Formula C10H13ClO2Indicates a highly lipophilic structure[3].
Molecular Weight 200.66 g/mol Low molecular weight facilitates rapid dermal and pulmonary absorption.
Structural Motif Halogenated aromatic etherThe lipophilic ethoxy groups enhance membrane permeability, while the halogen increases potential for electrophilic reactivity during metabolism.

Mechanistic Toxicology & Hazard Profile

Based on empirical data from exact matches and structurally identical analogs (such as 1-chloro-3,5-dimethoxybenzene and 1,4-dichloro-2,5-diethoxybenzene), 1-Chloro-3,5-diethoxybenzene presents a multi-faceted toxicity profile[4][5][6].

Primary Hazard Classifications (GHS)

The compound triggers several critical Global Harmonized System (GHS) classifications[4][6]:

  • Acute Tox. 4 (Oral, Dermal, Inhalation): Harmful systemic effects upon acute exposure.

  • Skin Irrit. 2 (H315): Causes localized epidermal inflammation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation, likely due to the disruption of the lipid layer of the tear film.

  • STOT SE 3 (H335/H336): Specific Target Organ Toxicity - Single Exposure. It acts as a respiratory tract irritant and may cause central nervous system depression at high vapor concentrations.

The Causality of Toxicity: Bioactivation and Oxidative Stress

The toxicity of halogenated alkoxybenzenes is rarely due to the parent compound alone. When absorbed, the compound undergoes Phase I hepatic metabolism.

  • O-Dealkylation: Cytochrome P450 (CYP450) enzymes cleave the ethoxy groups, yielding chlororesorcinol derivatives.

  • Bioactivation: Further CYP-mediated oxidation can generate highly reactive electrophilic intermediates (such as quinones or epoxides).

  • Macromolecular Binding: These electrophiles rapidly deplete intracellular glutathione (GSH). Once the GSH antioxidant buffer is exhausted, the reactive species covalently bind to cellular proteins and DNA, inducing oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis or necrosis.

ToxicityPathway Compound 1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1) CYP450 Hepatic CYP450 Enzymes (O-dealkylation / Oxidation) Compound->CYP450 Phase I Metabolism Metabolite1 Chlororesorcinol Derivatives (Conjugation & Excretion) CYP450->Metabolite1 Detoxification Pathway Metabolite2 Reactive Epoxide/Quinone Electrophilic Intermediates CYP450->Metabolite2 Bioactivation Pathway GSH Glutathione (GSH) Depletion Metabolite2->GSH Electrophilic Attack OxStress Oxidative Stress & Macromolecule Binding GSH->OxStress Loss of Antioxidant Defense Toxicity Hepatotoxicity & Cellular Apoptosis OxStress->Toxicity Tissue Damage

Caption: CYP450-mediated bioactivation pathway of 1-Chloro-3,5-diethoxybenzene leading to cellular toxicity.

Safety Data Sheet (SDS) Core Directives

To ensure a self-validating safety environment, laboratories must implement the following handling and storage protocols[2][5].

Personal Protective Equipment (PPE)
  • Dermal Protection: Standard latex is insufficient due to the compound's lipophilicity. Use Nitrile or Neoprene gloves (minimum 0.11 mm thickness), replaced immediately upon contamination.

  • Ocular Protection: Tight-fitting chemical safety goggles. Face shields are mandatory when handling bulk volumes to prevent splash-induced corneal damage.

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If ventilation is compromised, an N95/P100 particulate respirator equipped with an organic vapor cartridge is required.

Storage and Stability
  • Conditions: Store at room temperature (15°C - 25°C) in a tightly sealed glass container[2].

  • Incompatibilities: Keep isolated from strong oxidizing agents, strong acids, and bases to prevent exothermic degradation.

Experimental Protocol: In Vitro Cytotoxicity & Bioactivation Validation

For drug development professionals seeking to validate the hepatotoxic potential of 1-Chloro-3,5-diethoxybenzene, standard cell viability assays are often insufficient because immortalized cell lines lack robust CYP450 activity.

The following protocol is a self-validating multiplexed assay using HepG2 cells supplemented with rat liver S9 fraction. By measuring both MTT (metabolic activity) and LDH (membrane rupture), researchers can distinguish between enzymatic inhibition and catastrophic cellular necrosis.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into a 96-well plate at a density of 1.5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Phase 2: Compound Preparation & S9 Activation Causality Note: 1-Chloro-3,5-diethoxybenzene is highly hydrophobic. DMSO is used as a vehicle, but its final concentration must not exceed 0.1% to prevent solvent-induced baseline toxicity.

  • Prepare a 100 mM stock solution of 1-Chloro-3,5-diethoxybenzene in anhydrous DMSO.

  • Perform serial dilutions in serum-free DMEM to create treatment concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

  • S9 Supplementation: To each treatment well, add 10 µL of an S9 activation mix (containing rat liver S9 fraction, NADP+, Glucose-6-phosphate, and MgCl₂) to simulate hepatic Phase I metabolism.

Phase 3: Exposure & Multiplexed Readout

  • Expose the HepG2 cells to the compound/S9 mixture for 24 hours.

  • LDH Assay (Necrosis Marker): Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes, stop the reaction, and read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability Marker): To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

Phase 4: Validation Controls

  • Positive Control: Chlorpromazine (known hepatotoxin).

  • Negative Control: 0.1% DMSO vehicle + S9 fraction.

  • Interpretation: A drop in MTT without a rise in LDH suggests mitochondrial stalling. A simultaneous drop in MTT and spike in LDH confirms structural membrane destruction via reactive electrophilic attack.

References

  • CAS Common Chemistry. "1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1)". American Chemical Society. Available at:[Link]

  • NextSDS. "1-chloro-3,5-diethoxybenzene — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 81502, 1-Chloro-3,5-dimethoxybenzene". PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-Chloro-3,5-diethoxybenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Overview 1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)[1], also referred to in early literature as 3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)[1], also referred to in early literature as 3,5-diethoxychlorobenzene[2], is a highly valuable synthetic intermediate. Substituted resorcinol ethers serve as critical building blocks in the development of complex pharmaceuticals, including Hsp90 chaperone inhibitors[3] and estrogenic modulators[4].

The most robust and scalable method for its preparation is the Williamson ether synthesis , which involves the global ethylation of 5-chlororesorcinol. This protocol outlines a highly optimized, self-validating workflow designed to maximize yield while minimizing side reactions.

Scientific Integrity & Causality: Reaction Design

To ensure technical accuracy and reproducibility, the experimental conditions have been selected based on strict mechanistic causality:

  • Base Selection (Trustworthiness): Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. Unlike strong bases (e.g., NaH or NaOH) which can induce unwanted side reactions (such as benzyne formation or oxidation of the phenol), K₂CO₃ selectively deprotonates the phenolic hydroxyl groups to form the reactive phenoxide without requiring strictly air-free handling.

  • Solvent Selection (Expertise): N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cations, leaving the phenoxide anions relatively "naked" and highly nucleophilic. This drastically accelerates the subsequent Sₙ2 attack.

  • Alkylating Agent (Experience): Ethyl iodide (iodoethane) is strictly recommended over ethyl bromide. The superior leaving-group ability of the iodide ion (due to the weaker C–I bond and larger polarizability) significantly reduces the required reaction time and increases the overall yield, preventing incomplete mono-alkylation.

Materials and Reagents

The following table summarizes the quantitative data for the standard 10-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
5-Chlororesorcinol 144.551.010.0 g69.2 mmolStarting Material
Ethyl Iodide 155.972.513.8 mL (27.0 g)173.0 mmolAlkylating Agent
Potassium Carbonate 138.213.028.7 g207.6 mmolBase
DMF (Anhydrous) 73.09-100 mL-Solvent
Ethyl Acetate (EtOAc) 88.11-300 mL-Extraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Reaction Mixture
  • Vessel Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlororesorcinol (10.0 g, 69.2 mmol)[3].

  • Solvation: Add anhydrous DMF (100 mL) to the flask. Stir at 400 rpm until the starting material is completely dissolved.

  • Deprotonation: Introduce anhydrous K₂CO₃ (28.7 g, 207.6 mmol) to the solution. Stir the resulting suspension at room temperature for 15 minutes to initiate phenoxide formation.

Phase 2: Alkylation
  • Reagent Addition: Equip the flask with a reflux condenser and a nitrogen inlet. Slowly add ethyl iodide (13.8 mL, 173.0 mmol) dropwise via syringe over 10 minutes. Causality: Dropwise addition prevents excessive localized heating from the exothermic Sₙ2 reaction.

  • Heating: Submerge the flask in an oil bath pre-heated to 60 °C. Maintain vigorous stirring for 4 to 6 hours.

Phase 3: Reaction Monitoring (Self-Validating System)
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

    • Validation: The highly polar 5-chlororesorcinol (low R_f) will disappear, replaced by a single, high R_f spot corresponding to the non-polar 1-chloro-3,5-diethoxybenzene. Do not proceed to work-up until the starting material spot is completely absent.

Phase 4: Work-Up and Extraction
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 300 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 100 mL).

  • DMF Removal: Wash the combined organic layers sequentially with distilled water (3 × 100 mL). Causality: DMF is highly miscible in water; repeated aqueous washing is critical to pull DMF out of the organic phase.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine, 100 mL) to break any emulsions and pre-dry the organic layer.

Phase 5: Purification
  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel (eluting with 95:5 Hexane:EtOAc) to afford 1-chloro-3,5-diethoxybenzene as a clear to pale-yellow oil.

Data Presentation: Condition Optimization

To demonstrate the robustness of the chosen protocol, the following table compares the quantitative yields across various solvent and reagent optimizations:

SolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)Experimental Observation
AcetoneK₂CO₃Ethyl Bromide56 (Reflux)1265Sluggish reaction; partial mono-alkylation observed.
DMFK₂CO₃Ethyl Bromide60882Good yield, but requires extended reaction time.
DMF K₂CO₃ Ethyl Iodide 60 5 94 Optimal conditions; rapid and complete conversion.
THFNaHEthyl Iodide0 to 25478H₂ gas evolution; minor side reactions observed.

Workflow Visualization

G N1 5-Chlororesorcinol (1.0 eq) N2 Deprotonation K2CO3 (3.0 eq) in DMF N1->N2 N3 SN2 Alkylation Ethyl Iodide (2.5 eq), 60°C N2->N3 Phenoxide formation N4 Aqueous Quench & Work-up H2O / EtOAc Extraction N3->N4 4-6 hours N5 Organic Phase Processing Brine Wash & MgSO4 Drying N4->N5 Phase separation N6 Purification Silica Gel Chromatography N5->N6 Concentration N7 1-Chloro-3,5-diethoxybenzene (Target Product) N6->N7 Hexane/EtOAc eluent

Figure 1: Experimental workflow for the optimized synthesis of 1-Chloro-3,5-diethoxybenzene.

References

1.[1] Title: 1-Chloro-3,5-diethoxybenzene - CAS Common Chemistry Source: cas.org URL: [Link]

2.[2] Title: Absorption Spectra and Basicity of 2,3-Diaminodibenzofuran1 Source: acs.org URL: [Link]

3.[4] Title: 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone Source: nih.gov URL: [Link]

4.[3] Title: 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer Source: acs.org URL: [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Chloro-3,5-diethoxybenzene

Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides in Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's power lies in its general tolerance of a wide array of functional groups and the relatively mild reaction conditions often employed.[3][4] While aryl iodides and bromides are traditionally reactive substrates, the use of more abundant, cost-effective, and structurally diverse aryl chlorides is highly desirable, especially in industrial applications.[5]

However, the inherent strength of the C-Cl bond presents a significant kinetic barrier to the initial oxidative addition step in the catalytic cycle, a challenge that is further amplified in electron-rich systems such as 1-chloro-3,5-diethoxybenzene.[2][5] The electron-donating nature of the ethoxy groups deactivates the aryl chloride towards oxidative addition to the palladium(0) catalyst. To overcome this hurdle, the development of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has been instrumental.[5][6][7] These specialized ligands are crucial for enhancing the electron density and steric bulk at the palladium center, thereby promoting the cleavage of the inert C-Cl bond.[8]

This document provides a comprehensive guide to the successful Suzuki-Miyaura coupling of 1-chloro-3,5-diethoxybenzene with a variety of arylboronic acids. It delves into the mechanistic rationale behind the choice of reagents and conditions and offers a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like 1-chloro-3,5-diethoxybenzene.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Byproducts Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Cl 1-Chloro-3,5-diethoxybenzene Ar'-B(OH)₂ Arylboronic Acid Base Base (e.g., K₃PO₄) Ar'-B(OH)₂->Base Activation Borate_Complex [Ar'B(OH)₃]⁻ Byproducts Boron Byproducts

Sources

Method

Application Note: 1-Chloro-3,5-diethoxybenzene as a Strategic Building Block in API Synthesis

Introduction & Chemical Profile 1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1) is a highly versatile, electron-rich halogenated aromatic building block[1]. While its dimethoxy counterpart is ubiquitous in early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1) is a highly versatile, electron-rich halogenated aromatic building block[1]. While its dimethoxy counterpart is ubiquitous in early-stage discovery, the diethoxy substitution pattern provides critical advantages in late-stage Active Pharmaceutical Ingredient (API) synthesis. The ethyl ether moieties offer a distinct steric profile and increased lipophilicity (LogP), which are essential parameters for tuning the pharmacokinetic properties, membrane permeability, and target-binding affinity of drug candidates. This scaffold is particularly valuable in the synthesis of 3,5-disubstituted pyrazole cores for Checkpoint Kinase 1 (CHK1) inhibitors[2] and complex biaryl cannabinoid derivatives[3].

Mechanistic Insights: Overcoming the C–Cl Activation Barrier

The integration of 1-chloro-3,5-diethoxybenzene into API scaffolds primarily relies on transition-metal-catalyzed cross-coupling reactions. However, utilizing this specific substrate presents a unique mechanistic challenge:

  • The Causality of Low Reactivity: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to a higher bond dissociation energy. In 1-chloro-3,5-diethoxybenzene, the strongly electron-donating nature of the two meta-alkoxy groups significantly increases the electron density of the aromatic ring. This resonance stabilization further strengthens the C–Cl bond, making the initial oxidative addition of Pd(0) into the carbon-halogen bond the absolute rate-limiting step[4].

  • Strategic Catalyst Design: To overcome this thermodynamic barrier, the catalytic system must employ highly electron-rich and sterically demanding ligands. Electron-rich ligands (such as dialkylbiaryl phosphines like BrettPhos, or N-Heterocyclic Carbenes like SIPr) dramatically increase the electron density on the palladium center, facilitating oxidative addition[5]. Concurrently, the extreme steric bulk of these ligands accelerates the final reductive elimination step, forcing the coupled product off the metal center and preventing unwanted β -hydride elimination side reactions[6].

Experimental Workflows & Self-Validating Protocols

The following protocols have been optimized for the functionalization of 1-chloro-3,5-diethoxybenzene, ensuring high fidelity and reproducibility in a cGMP-aligned development environment.

Protocol A: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

This protocol details the C–N coupling of 1-chloro-3,5-diethoxybenzene with a secondary amine, a critical step in synthesizing kinase inhibitor pharmacophores.

Reagents:

  • 1-Chloro-3,5-diethoxybenzene (1.0 equiv, 10 mmol)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol % Pd)

  • BrettPhos or (SIPr)Ph₂Pd(cin)Cl precatalyst (2.0 mol %)[5]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried Schlenk flask with Pd₂(dba)₃, the phosphine/NHC ligand, and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture will rapidly quench the active Pd(0) species and hydrolyze the starting materials.

  • Substrate Addition: Dissolve 1-chloro-3,5-diethoxybenzene and the amine in anhydrous, degassed toluene. Transfer this solution to the Schlenk flask via a syringe.

  • Catalyst Activation: Heat the reaction mixture to 90 °C under vigorous stirring. The solution will typically transition from a dark purple/red to a clear golden-yellow, indicating the formation of the active monomeric L-Pd(0) species.

  • Self-Validation & Monitoring: After 2 hours, sample 50 µL of the reaction, quench with wet ethyl acetate, and analyze via LC-MS.

    • Validation Check: If unreacted aryl chloride remains while the amine is consumed, it indicates catalyst poisoning or β -hydride elimination. If both remain, the oxidative addition failed (check degassing protocol).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Cores

This method is utilized to construct C–C bonds, generating biaryl structures common in cannabinoid analogs[3] and advanced intermediates[7].

Reagents:

  • 1-Chloro-3,5-diethoxybenzene (1.0 equiv, 10 mmol)

  • Arylboronic Acid or Pinacol Ester (1.3 equiv)

  • Pd(OAc)₂ (2.0 mol %)

  • SPhos (4.0 mol %)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: Charge a flask with the aryl chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to their phosphine oxides, permanently deactivating the catalytic cycle.

  • Reaction Execution: Heat to 100 °C for 6–8 hours. The aqueous base is critical here; it coordinates to the boron atom, forming a reactive negatively charged boronate complex that undergoes transmetalation with the Pd(II)-aryl intermediate.

  • Self-Validation & Troubleshooting: Monitor via GC-MS.

    • Validation Check: Look for the des-boro arene (Ar-H). If protodeboronation is outcompeting the cross-coupling, lower the temperature to 80 °C and switch from a boronic acid to a more stable boronic pinacol ester (BPin).

  • Isolation: Partition between water and MTBE. Wash the organic layer with brine, dry over MgSO₄, and purify via crystallization or chromatography.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for functionalizing electron-rich 1-chloro-3,5-dialkoxybenzenes based on established literature precedents[5][7][8].

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Buchwald-Hartwig Primary Arylamines(SIPr)Ph₂Pd(cin)Cl (1 mol%)KOtBu / Toluene25 °C / 12 h> 85%
Buchwald-Hartwig Cyclic Sec. AminesPd₂(dba)₃ + BrettPhos (2 mol%)NaOtBu / Dioxane90 °C / 8 h90 - 95%
Suzuki-Miyaura Arylboronic AcidsPd(OAc)₂ + SPhos (2 mol%)K₃PO₄ / Dioxane:H₂O100 °C / 6 h80 - 88%
Suzuki-Miyaura AlkylboranesPd₂(dba)₃ + RuPhos (3 mol%)Cs₂CO₃ / Toluene90 °C / 16 h70 - 75%

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic pathways of 1-chloro-3,5-diethoxybenzene into various high-value API scaffolds.

G SM 1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1) BH Buchwald-Hartwig Amination (C-N Bond Formation) SM->BH Pd / NHC or BrettPhos SM_Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) SM->SM_Coupling Pd / SPhos Grignard Grignard / Borylation (Electrophile Activation) SM->Grignard Mg / THF or Fe-cat Kinase Kinase Inhibitor Scaffolds (e.g., CHK1 Inhibitors) BH->Kinase Biaryl Biaryl Core Structures (e.g., Cannabinoid Analogs) SM_Coupling->Biaryl Boronate Arylboronic Esters (Versatile Intermediates) Grignard->Boronate Boronate->SM_Coupling Coupling Partner

Synthetic workflow of 1-Chloro-3,5-diethoxybenzene in API scaffold generation.

References

  • 1-Chloro-3,5-diethoxybenzene - CAS Common Chemistry . CAS (American Chemical Society). Available at:[Link]

  • 3,5-DISUBSTITUTED PYRAZOLES USEFUL AS CHECKPOINT KINASE 1 (CHK1) INHIBITORS, AND THEIR PREPARATIONS AND APPLICATIONS. Google Patents.
  • US6307087B1 - Ligands for metals and improved metal-catalyzed processes based thereon. Google Patents.
  • Cross-Coupling Reactions Guide: Buchwald-Hartwig Amination . JMCCT. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . National Institutes of Health (NIH). Available at:[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides . ACS Publications. Available at:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature . ACS Catalysis. Available at:[Link]

  • A Revised Modular Approach to (–)‐trans‐Δ‐THC and Derivatives Through Late‐Stage Suzuki–Miyaura Cross‐Coupling Reactions . ResearchGate. Available at:[Link]

Sources

Application

Application Note: Synthesis of 3,5-Diethoxyphenylmagnesium Chloride

Abstract This document provides a comprehensive, in-depth guide for the preparation of the Grignard reagent 3,5-diethoxyphenylmagnesium chloride from its corresponding aryl chloride, 1-chloro-3,5-diethoxybenzene. The pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the preparation of the Grignard reagent 3,5-diethoxyphenylmagnesium chloride from its corresponding aryl chloride, 1-chloro-3,5-diethoxybenzene. The protocol addresses the inherent challenges of forming Grignard reagents from less reactive aryl chlorides by detailing critical parameters, including magnesium activation, solvent selection, and reaction initiation. This application note is intended for researchers, chemists, and process development scientists who require a reliable and well-characterized method for synthesizing this valuable nucleophilic intermediate for use in pharmaceutical and fine chemical synthesis. Detailed step-by-step protocols for synthesis and subsequent titration for concentration determination are provided.

Introduction and Scientific Background

Grignard reagents, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] They are typically formed through the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting organomagnesium halide (R-MgX) behaves as a potent nucleophile and a strong base, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3]

The target molecule, 3,5-diethoxyphenylmagnesium chloride, is a valuable intermediate for introducing the 3,5-diethoxyphenyl moiety, a common structural motif in medicinal chemistry and materials science. However, the preparation of Grignard reagents from aryl chlorides presents a greater challenge than from the more reactive aryl bromides or iodides.[2] This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition of magnesium more difficult.

Successful synthesis, therefore, hinges on meticulous control of experimental conditions. Key considerations include:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic sources, including atmospheric moisture or residual water in glassware or solvents.[4][5] All aspects of the setup must be rigorously dried.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[5] Chemical or mechanical activation is essential to expose a fresh, reactive metal surface.

  • Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are critical. They not only dissolve the reagents but also coordinate with and stabilize the Grignard reagent as it forms.[4] THF is often preferred for less reactive chlorides due to its higher boiling point and better solvating properties.[6]

This guide provides a robust protocol that addresses these challenges to ensure a reliable and reproducible synthesis.

Critical Experimental Parameters

Magnesium Activation

The initiation of a Grignard reaction is a critical, and often challenging, step. The surface of commercially available magnesium turnings is coated with a thin, passivating layer of magnesium oxide (MgO), which is unreactive. This layer must be disrupted to initiate the reaction. Several methods exist:

  • Mechanical Activation: Vigorously stirring the magnesium turnings without solvent under an inert atmosphere can physically break the oxide layer.[7]

  • Chemical Activation (Iodine): A small crystal of iodine (I₂) is a common activator. The iodine reacts with a small amount of magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer from the surface.

  • Chemical Activation (1,2-Dibromoethane): A small amount of 1,2-dibromoethane is highly effective. It reacts with magnesium to form magnesium bromide and ethene gas, which bubbles out of the solution.[5] This process actively cleans and exposes the magnesium surface. This is the method detailed in the protocol below for its reliability.[8]

Solvent and Reagent Purity

The purity and dryness of all components are paramount.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system and stored over molecular sieves.

  • Aryl Chloride: 1-Chloro-3,5-diethoxybenzene should be free of moisture. If necessary, it can be dried by azeotropic distillation with toluene or by storing over a desiccant.

  • Glassware: All glassware must be meticulously cleaned and oven-dried (e.g., at 120°C overnight) and assembled hot under a stream of inert gas (argon or nitrogen) to prevent the adsorption of atmospheric moisture as it cools.[1]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-Chloro-3,5-diethoxybenzene≥98% PuritySigma-Aldrich
Magnesium Turnings≥99.5% PuritySigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≤50 ppm H₂OAcros Organics
1,2-DibromoethaneAnhydrous, ≥99%Sigma-Aldrich
IodineACS Reagent, ≥99.8%J.T. Baker
Lithium Chloride (LiCl)Anhydrous, ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Argon or Nitrogen GasHigh Purity (99.99%)Local Supplier
Equipment Specification Notes
Three-neck round-bottom flask250 mLOven-dried
Reflux Condenser-Oven-dried
Pressure-equalizing dropping funnel100 mLOven-dried
Magnetic stirrer and stir bar--
Inert gas manifold (Schlenk line)--
Syringes and needlesVarious sizesOven-dried
Grignard Reagent Synthesis: Step-by-Step
  • Apparatus Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Preparation: Weigh 1.33 g (55.0 mmol, 1.1 equivalents) of magnesium turnings and quickly add them to the reaction flask against a positive flow of inert gas.

  • Initiation: Add 20 mL of anhydrous THF to the flask. To the dropping funnel, add a solution of 9.33 g (50.0 mmol, 1.0 equivalent) of 1-chloro-3,5-diethoxybenzene in 50 mL of anhydrous THF.

  • Activation: Using a syringe, add approximately 0.10 mL (1.2 mmol) of 1,2-dibromoethane to the stirred magnesium suspension. Gentle heating with a heat gun may be required to start the reaction, which is indicated by the formation of bubbles (ethene gas) on the magnesium surface.[9]

  • Substrate Addition: Once initiation is confirmed (the solution may become cloudy and warm), begin the dropwise addition of the 1-chloro-3,5-diethoxybenzene solution from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. The total addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 1-2 hours to ensure all the magnesium has reacted. The reaction is typically complete when most of the magnesium turnings have been consumed.

  • Cooling and Storage: Allow the resulting dark grey or brownish solution of 3,5-diethoxyphenylmagnesium chloride to cool to room temperature. The reagent should be used immediately for the best results. If storage is necessary, it should be kept in a sealed flask under a positive pressure of inert gas.

Titration for Concentration Determination (Iodine Method)

The concentration of the freshly prepared Grignard reagent must be determined before use in a subsequent reaction. The iodine titration method in the presence of lithium chloride is reliable and provides a sharp endpoint.[10]

  • Preparation of Titration Flask: To a flame-dried 25 mL flask equipped with a magnetic stir bar and under an argon atmosphere, add approximately 254 mg (1.0 mmol, accurately weighed) of iodine (I₂) and 42 mg (1.0 mmol, accurately weighed) of anhydrous lithium chloride (LiCl).[11]

  • Solvent Addition: Add 5 mL of anhydrous THF via syringe and stir until the iodine and LiCl have completely dissolved, forming a dark brown solution. Cool the flask to 0 °C in an ice-water bath.

  • Titration: Draw the prepared Grignard reagent solution into a 1.00 mL or 2.00 mL syringe with fine gradations. Add the Grignard reagent dropwise to the stirred iodine solution.

  • Endpoint Determination: The endpoint is reached when the brown color of the iodine is completely discharged, and the solution becomes colorless or a faint yellow.[10][11] Record the volume of Grignard solution added.

  • Calculation: The molarity (M) of the Grignard reagent is calculated as follows:

    Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

    For example, if 1.25 mL of Grignard solution was required to titrate 1.0 mmol of I₂: Molarity = 1.0 mmol / 1.25 mL = 0.80 M

Visualization of Workflow

The following diagram illustrates the complete workflow for the preparation and characterization of the Grignard reagent.

Grignard_Workflow cluster_prep Part A: Synthesis cluster_titration Part B: Characterization A Apparatus Setup (Flame-dried Glassware) B Charge Mg & THF (Inert Atmosphere) A->B 1. D Activate Mg (Add 1,2-Dibromoethane) B->D 2. C Prepare Substrate Solution (Aryl Chloride in THF) F Substrate Addition (Dropwise, Maintain Reflux) C->F E Initiate Reaction (Observe Bubbling/Warmth) D->E 3. Initiate E->F 4. Add G Reaction Completion (Heat at Reflux) F->G 5. H Cool to RT (Grignard Solution Ready) G->H 6. J Titrate Grignard (Dropwise to 0°C I₂ Solution) H->J Sample I Prepare Titration Flask (I₂ + LiCl in THF) I->J 7. K Determine Endpoint (Colorless Solution) J->K 8. L Calculate Molarity (Ready for Next Step) K->L 9.

Caption: Workflow for Grignard reagent synthesis and titration.

Troubleshooting and Safety

IssueProbable CauseRecommended Solution
Reaction does not initiate Ineffective Mg activation; wet reagents/glassware.Add a single small crystal of iodine. Gently crush a piece of Mg with a dry glass rod. Re-check dryness of all components.
Reaction starts, then stops Insufficient mixing; low local concentration of halide.Increase stirring rate. Add a small portion of the halide solution directly to the Mg surface via syringe.
Formation of a white precipitate Reaction with water or oxygen.The experiment is likely compromised. Ensure a better inert atmosphere and use freshly dried solvents for the next attempt.
Low yield or concentration Incomplete reaction; side reactions (e.g., Wurtz coupling).Extend reflux time. Ensure slow, controlled addition of the aryl chloride to avoid high local concentrations.[1]

Safety Precautions:

  • Grignard reagents are highly reactive and can be pyrophoric upon concentration. Always handle them under an inert atmosphere.

  • Anhydrous ethers like THF can form explosive peroxides. Always use freshly opened bottles or test for peroxides before use.

  • The reaction is exothermic. Have an ice bath ready to control the reaction rate if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Rott, M., Gester, S., & Gschrei, P. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 846-850. [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Google Patents. (2008). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Caron, S., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(24), 5429-5432. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • EPFL. Titrating Soluble RM, R2NM and ROM Reagents. [Link]

  • Nguyen, T., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education, 93(6), 1129-1132. [Link]

  • Organic Syntheses. Asymmetric Synthesis of Perfluorobutanesulfinamide. [Link]

  • Organic Syntheses. 1-Norbornanecarboxylic acid. [Link]

  • Organic Syntheses. 6-Chloro-1-hexene. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]

  • Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. [Link]

  • Knochel, P., et al. (2008). Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride. Angewandte Chemie International Edition, 47(36), 6802-6806. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • Google Patents. (1959).
  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]

  • University of Wisconsin-Stout. 14 Formation and reaction of a Grignard reagent. [Link]

  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. [Link]

  • Garst, J. F., & Soriaga, M. P. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2253-2256. [Link]

  • Nobel Prize Outreach AB. (n.d.). Victor Grignard - Nobel Lecture. [Link]

  • University of Rochester. 25. The Grignard Reaction. [Link]

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Method

Application Note: Synthesis of 1-Chloro-3,5-diethoxybenzene via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals. Introduction 1-Chloro-3,5-diethoxybenzene is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-3,5-diethoxybenzene is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a substituted aromatic ring with two ether functionalities, makes it a versatile building block. This application note provides a detailed protocol for the synthesis of 1-Chloro-3,5-diethoxybenzene from 5-chlororesorcinol and iodoethane via the Williamson ether synthesis.

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form the corresponding ether.[1][2] In this protocol, the weakly acidic hydroxyl groups of 5-chlororesorcinol are deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide nucleophiles. These then react with iodoethane to yield the desired 1-Chloro-3,5-diethoxybenzene.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product 5-chlororesorcinol 5-Chlororesorcinol Reaction Acetone, Reflux 5-chlororesorcinol->Reaction Iodoethane Iodoethane (2 eq.) Iodoethane->Reaction K2CO3 Potassium Carbonate (excess) K2CO3->Reaction Product 1-Chloro-3,5-diethoxybenzene Reaction->Product caption Figure 1: Overall reaction for the ethylation of 5-chlororesorcinol.

Figure 1: Overall reaction for the ethylation of 5-chlororesorcinol.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
5-Chlororesorcinol≥98%Commercially Available
Iodoethane≥99%, stabilizedCommercially Available
Potassium CarbonateAnhydrous, ≥99%Commercially Available
AcetoneACS GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Safety Precautions
  • 5-Chlororesorcinol: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5]

  • Iodoethane: Flammable liquid and vapor.[6] Harmful if swallowed and may cause an allergic skin reaction.[6] It is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[7][8][9]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[3][9]

Experimental_Workflow A 1. Combine Reactants - 5-chlororesorcinol - K2CO3 - Acetone B 2. Add Alkylating Agent - Add iodoethane dropwise A->B Stirring C 3. Reaction - Reflux for 4-6 hours B->C Heating D 4. Workup - Cool, filter, and evaporate solvent C->D Monitoring by TLC E 5. Extraction - Dissolve in diethyl ether - Wash with water and NaHCO3 D->E F 6. Drying and Concentration - Dry organic layer (MgSO4) - Evaporate solvent E->F G 7. Purification (Optional) - Column chromatography F->G H 8. Characterization - NMR, IR, MS G->H caption Figure 2: Step-by-step experimental workflow.

Sources

Application

Contextualizing the Scaffold: 1-Chloro-3,5-diethoxybenzene in Agrochemicals

Application Note: 1-Chloro-3,5-diethoxybenzene as a Strategic Scaffold in the Development of Protoporphyrinogen Oxidase (PPO) Inhibitors In the landscape of modern agrochemical development, the rational design of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Chloro-3,5-diethoxybenzene as a Strategic Scaffold in the Development of Protoporphyrinogen Oxidase (PPO) Inhibitors

In the landscape of modern agrochemical development, the rational design of active ingredients relies heavily on versatile, highly functionalized aromatic intermediates. 1-Chloro-3,5-diethoxybenzene (CAS RN: 50375-08-1)[1] serves as a critical building block in the synthesis of advanced herbicidal compounds, particularly those targeting the protoporphyrinogen oxidase (PPO) enzyme.

The structural architecture of 1-chloro-3,5-diethoxybenzene provides a unique balance of electronic and steric properties. The two ethoxy groups act as strong electron-donating groups (EDGs) via resonance, highly activating the aromatic ring for subsequent electrophilic aromatic substitution (EAS) reactions. Simultaneously, the chloro substituent provides a bioisosteric handle that modulates the overall lipophilicity (logP) of the downstream molecule—a critical factor for penetrating the waxy cuticles of target weed species.

Mechanistic Rationale: The Protoporphyrinogen Oxidase (PPO) Pathway

When 1-chloro-3,5-diethoxybenzene is functionalized into complex diphenyl ether or phenylpyrazole derivatives, these molecules act as potent inhibitors of PPO (EC 1.3.3.4)[2]. PPO is the last common enzyme in the biosynthetic pathway leading to heme and chlorophyll in plants.

By blocking this enzyme, the herbicides induce a massive intracellular accumulation of the substrate, protoporphyrinogen IX[3]. This substrate diffuses out of the chloroplast and is spontaneously oxidized in the cytoplasm to protoporphyrin IX. Upon exposure to light, protoporphyrin IX acts as a photosensitizer, generating highly destructive singlet oxygen and other Reactive Oxygen Species (ROS)[4]. The resulting lipid peroxidation rapidly destroys cell membranes, leading to desiccation and weed cell death. This self-amplifying cycle is what makes PPO inhibitors effective at exceptionally low application rates (often 10–50 g a.i./ha)[2].

G cluster_0 Synthetic Workflow cluster_1 Biological Signaling (MoA) N1 5-Chlororesorcinol + Ethyl Bromide N2 1-Chloro-3,5-diethoxybenzene (CAS: 50375-08-1) N1->N2 O-Alkylation N3 Regioselective Nitration (Herbicide Precursor) N2->N3 EAS Reaction N4 PPO Enzyme Inhibition N3->N4 Target Binding N5 Protoporphyrin IX Accumulation N4->N5 Blockade N6 ROS Generation (Light) N5->N6 Oxidation N7 Lipid Peroxidation & Cell Death N6->N7 Toxicity

Fig 1: Synthetic workflow of 1-Chloro-3,5-diethoxybenzene and downstream PPO inhibition pathway.

Integrated Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify reaction causality and completion.

Phase 1: Synthesis of 1-Chloro-3,5-diethoxybenzene via O-Alkylation

Objective: High-yield conversion of 5-chlororesorcinol to the diethoxy scaffold. Causality & Design: Ethyl bromide is utilized over diethyl sulfate to minimize the generation of highly toxic, genotoxic byproducts. Potassium carbonate (K₂CO₃) is selected as the base; its pKa (~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl groups (pKa ~9.5) without causing competitive hydrolysis of the alkyl halide. N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent, as it strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 displacement.

Step-by-Step Protocol:

  • Preparation: Charge a dry, nitrogen-flushed 500 mL 3-neck round-bottom flask with 5-chlororesorcinol (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add K₂CO₃ (3.0 eq, 300 mmol) in portions. Stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will transition to a deep amber color.

  • Alkylation: Equip the flask with a reflux condenser. Slowly add ethyl bromide (2.5 eq, 250 mmol) dropwise via an addition funnel over 20 minutes to manage the mild exotherm.

  • Heating & Validation: Elevate the temperature to 80 °C. Self-Validation Step: After 4 hours, pull a 0.5 mL aliquot, quench in water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The disappearance of the highly polar baseline spot (resorcinol) confirms reaction completion.

  • Workup: Cool the mixture to room temperature and pour into 500 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-chloro-3,5-diethoxybenzene as a pale yellow oil.

Phase 2: Regioselective Nitration for Herbicide Precursor Assembly

Objective: Introduce a nitro pharmacophore, a common requirement for PPO inhibitor binding affinity. Causality & Design: The diethoxy groups strongly activate the ring. Nitration must be performed under strict thermal control to prevent oxidative cleavage of the ether linkages. The steric bulk of the ethoxy groups directs the incoming nitronium ion (NO₂⁺) primarily to the position ortho to the ethoxy and para to the chloro group, establishing the necessary geometry for the final agrochemical.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-chloro-3,5-diethoxybenzene (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL flask equipped with an internal temperature probe.

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes below 2 °C.

  • Nitration: Prepare a nitrating mixture of 70% HNO₃ (1.1 eq, 55 mmol) and concentrated H₂SO₄ (cat., 2 mL). Add this mixture dropwise over 45 minutes. Self-Validation Step: The internal probe must not exceed 5 °C during addition; if it does, pause addition to prevent runaway oxidation and impurity formation.

  • Maturation: Stir for an additional 1.5 hours at 0–5 °C. Monitor via TLC (Hexane:EtOAc 9:1) until the starting material is consumed.

  • Workup: Quench the reaction by carefully pouring it over 200 g of crushed ice. Separate the organic phase, wash with saturated NaHCO₃ until pH is neutral, dry over MgSO₄, and evaporate the solvent. Recrystallize from hot ethanol to yield the pure nitrated intermediate.

Quantitative Process Metrics

To facilitate process scale-up and comparison, the quantitative data from the above workflows are summarized below.

Process ParameterPhase 1: O-AlkylationPhase 2: Regioselective Nitration
Primary Reactant 5-Chlororesorcinol (1.0 eq)1-Chloro-3,5-diethoxybenzene (1.0 eq)
Reagent Ethyl Bromide (2.5 eq)70% HNO₃ (1.1 eq) / H₂SO₄ (cat.)
Solvent / Base DMF / K₂CO₃ (3.0 eq)Dichloromethane (DCM)
Temperature Profile 80 °C0 °C to 5 °C
Reaction Time 6 hours2 hours
In-Process Control TLC (Hexane:EtOAc 8:2)TLC (Hexane:EtOAc 9:1) / Internal Probe
Isolated Yield 88%82%
Purity (HPLC-UV) >98.5%>96.0%

References

  • CAS Common Chemistry. "1-Chloro-3,5-diethoxybenzene." American Chemical Society, n.d.[Link]

  • Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal, 1989.[Link]

  • Jacobs, J. M., & Jacobs, N. J. "Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley." Plant Physiology, 1993.[Link]

  • Hao, G.F., Zuo, Y., Yang, S.G., & Yang, G.F. "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery." CHIMIA, 2011.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Chloro-3,5-diethoxybenzene Synthesis

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, empirical data, and validated protocols for the synthesis of 1-chloro-3,5-diethoxybenzene via the Williamson ether syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, empirical data, and validated protocols for the synthesis of 1-chloro-3,5-diethoxybenzene via the Williamson ether synthesis. Our goal is to help researchers and drug development professionals eliminate common bottlenecks such as incomplete alkylation and C-alkylation side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the mono-alkylated intermediate (1-chloro-3-ethoxy-5-hydroxybenzene). How do I push it to complete di-alkylation? A1: The first hydroxyl group of 5-chlororesorcinol is easily deprotonated and alkylated. However, once the mono-ether is formed, steric hindrance increases, and the electron-donating nature of the new ethoxy group slightly alters the electronics of the ring. To drive the second alkylation, you must use a slight stoichiometric excess of the alkylating agent (2.5 to 3.0 equivalents) and maintain a consistent thermal energy of 60°C. Upgrading your base from K2​CO3​ to Cs2​CO3​ leverages the "cesium effect"—the large ionic radius of Cs+ creates a looser ion pair with the phenoxide, significantly enhancing the oxygen's nucleophilicity and driving the reaction to completion [1].

Q2: NMR analysis shows significant C-alkylated impurities. Why is this happening and how can I prevent it? A2: The phenoxide anion is an ambident nucleophile; its negative charge is delocalized across the oxygen and the ortho/para carbons. If you are using a protic solvent (like ethanol), the highly electronegative oxygen atom becomes heavily solvated via hydrogen bonding. This masks its nucleophilicity, forcing the electrophile to attack the softer carbon centers, leading to C-alkylation [2]. To prevent this, switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, strictly favoring kinetic O-alkylation [3].

Q3: Should I use Sodium Hydroxide (NaOH) instead of Carbonate bases to save costs? A3: No. While NaOH is cheaper, it generates water upon deprotonating the phenol. In the presence of water and heat, your alkylating agent (ethyl bromide) will rapidly hydrolyze into ethanol, consuming your reagent and stalling the reaction. Furthermore, NaOH has poor solubility in polar aprotic solvents. Carbonate bases act as heterogeneous acid scavengers and form bicarbonate rather than water, preserving the integrity of the alkyl halide [4].

Mechanistic Pathway

Mechanism SM 5-Chlororesorcinol Anion Phenoxide Anion (Ambident Nucleophile) SM->Anion Deprotonation O_Alk O-Alkylation (Polar Aprotic Solvent) Anion->O_Alk DMF, Cs2CO3 (Naked Anion) C_Alk C-Alkylation (Protic Solvent) Anion->C_Alk EtOH, NaOH (H-Bonding) Target 1-Chloro-3,5-diethoxybenzene (Target Product) O_Alk->Target SideProd C-Ethyl Impurities (Side Products) C_Alk->SideProd

Fig 1: Mechanistic divergence in the alkylation of 5-chlororesorcinol based on solvent and base.

Comparative Data: Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield of 1-chloro-3,5-diethoxybenzene.

BaseSolventTemp (°C)Equivalents of EtBrMajor ObservationEstimated Yield
NaOH Ethanol78 (Reflux)2.5High C-alkylation due to H-bonding masking the oxygen.< 40%
K2​CO3​ Acetone56 (Reflux)2.5Sluggish kinetics; significant mono-alkylation remains.60 - 70%
K2​CO3​ DMF602.5Good conversion; trace mono-alkylation requires column purification.80 - 85%
Cs2​CO3​ DMF602.5Rapid, complete di-alkylation driven by the "cesium effect".> 95%

Validated Experimental Protocol

Workflow Step1 1. Preparation Dissolve 5-Chlororesorcinol in DMF Step2 2. Deprotonation Add Cs2CO3, Stir at RT for 30 min Step1->Step2 Step3 3. Alkylation Dropwise addition of Ethyl Bromide Step2->Step3 Step4 4. Reaction Stir at 60°C for 4-6 hours under N2 Step3->Step4 Step5 5. Quenching Quench with Ice Water, Extract Step4->Step5 Step6 6. Purification Wash, Dry, Column Chromatography Step5->Step6

Fig 2: Optimized step-by-step experimental workflow for synthesizing 1-chloro-3,5-diethoxybenzene.

Self-Validating Methodology

Step 1: Preparation of the Anion

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser with 5-chlororesorcinol (1.0 equiv).

  • Add anhydrous DMF (10 volumes). Causality: Strictly anhydrous conditions prevent the hydrolysis of the ethylating agent.

  • Add Cesium Carbonate ( Cs2​CO3​ , 2.5 equiv). Stir at room temperature for 30 minutes under an inert N2​ atmosphere. In-Process Validation: The clear solution will darken slightly and become a suspension, visually confirming the formation of the phenoxide anion.

Step 2: Alkylation 4. Dropwise add Ethyl Bromide (2.5 equiv) via syringe. Causality: Dropwise addition controls the exothermic nature of the initial mono-alkylation step. 5. Heat the reaction mixture to 60°C. Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for the second alkylation without boiling off the ethyl bromide (bp ~38.4°C).

Step 3: Monitoring & Quenching 6. After 4 hours, monitor the reaction via TLC (Hexanes:EtOAc 8:2). In-Process Validation: The mono-alkylated intermediate (lower Rf​ ) must be completely absent, replaced by a single non-polar spot (higher Rf​ ) corresponding to the di-ethoxy product. 7. Cool to room temperature and quench by pouring the mixture into crushed ice/water (30 volumes). Causality: Water dissolves the DMF and inorganic salts, crashing out the highly lipophilic target molecule.

Step 4: Extraction & Purification 8. Extract the aqueous phase with Ethyl Acetate ( 3×15 volumes). 9. Wash the combined organic layers with brine (5 volumes) to remove any residual DMF. 10. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 11. Purify via silica gel flash chromatography (if trace impurities remain) to yield 1-chloro-3,5-diethoxybenzene.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL:[Link]

  • Williamson ether synthesis Source: Wikipedia URL:[Link]

  • Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase Activator Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for 1-Chloro-3,5-diethoxybenzene Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk This guide provides in-depth technical support for optimizing solvent selection in palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

This guide provides in-depth technical support for optimizing solvent selection in palladium-catalyzed cross-coupling reactions involving the electron-rich aryl chloride, 1-Chloro-3,5-diethoxybenzene. Due to the inherent low reactivity of this substrate, stemming from the strong C-Cl bond and the electron-donating nature of the ethoxy groups, solvent choice is not merely a matter of solubility but a critical parameter that dictates catalyst activity, reaction rate, and overall success.[1] This document is structured to address common questions and troubleshoot specific experimental issues you may encounter.

General Troubleshooting Workflow for Solvent Optimization

Before delving into specific reaction types, a systematic approach to solvent optimization is recommended. The following workflow provides a logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Optimization A Define Reaction Goal (Yield, Purity, Rate) B Select Diverse Solvents (e.g., Aprotic Polar, Ethereal, Aromatic) A->B C Run Small-Scale Parallel Reactions (Identical Conditions) B->C D Analyze Outcomes (LC-MS, GC-MS) C->D Execute Experiments E Identify Promising Solvent(s) (Best combination of yield, side products) D->E F Consider Process Parameters (Boiling Point, Safety, Cost) E->F G Optimize Conditions in Best Solvent (Temp, Concentration, Base) F->G Proceed with Lead Candidate(s) H Consider Co-solvent Effects (e.g., Dioxane/Water) G->H I Validate on Larger Scale H->I

Caption: A logical workflow for troubleshooting and optimizing solvent selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the coupling of an electron-rich aryl chloride like 1-Chloro-3,5-diethoxybenzene is challenging primarily due to the difficulty of the initial oxidative addition step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the Suzuki coupling of 1-Chloro-3,5-diethoxybenzene?

A1: There are three primary considerations:

  • Solubility: The solvent system must adequately dissolve the aryl chloride, the boronic acid or ester, and the base.

  • Catalyst Activation & Stability: The solvent can influence the equilibrium between the active monoligated Pd(0) species and the inactive, bulkier L₂Pd(0) complex. For challenging substrates, promoting the formation of the highly reactive, monoligated 12- or 14-electron Pd(0) intermediate is crucial.[3]

  • Reaction Temperature: A solvent with a sufficiently high boiling point is often necessary to provide the thermal energy required to overcome the high activation barrier of the C-Cl bond oxidative addition.[4]

Q2: How does the choice between ethereal, aromatic, and polar aprotic solvents impact the reaction?

A2: Each class has distinct properties. Ethereal solvents like 1,4-dioxane and THF , often in combination with water, are the most common starting points.[2] The water is essential for dissolving many inorganic bases (e.g., K₃PO₄, K₂CO₃) and facilitating the transmetalation step.[2] Aromatic solvents like toluene offer higher boiling points for more stubborn couplings. Highly polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction but may also coordinate to the palladium center, potentially altering catalyst activity in complex ways.[5][6]

Q3: Why is a water co-solvent so common in Suzuki reactions?

A3: Water serves two main purposes. First, it is an excellent solvent for inorganic bases like potassium carbonate or phosphate, which are often poorly soluble in organic solvents.[2] Second, it participates in the activation of the boronic acid, facilitating the formation of a boronate species that is more competent for transmetalation to the palladium center.[7]

Troubleshooting Guide

Problem: My reaction is extremely slow or stalls completely, with significant starting material remaining.

  • Analysis & Solution: This is the most common issue with this substrate and points directly to a difficult oxidative addition step. Your solvent choice is critical here.

    • Increase Thermal Energy: If you are using THF (b.p. 66 °C), switch to a higher-boiling solvent like 1,4-dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) to run the reaction at a higher temperature.[4]

    • Ligand Synergy: The solvent and ligand must work in concert. Ensure you are using a state-of-the-art, electron-rich, and bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos ) designed for activating aryl chlorides.[2][4][6] These ligands promote the formation of the active monoligated Pd(0) species required for this challenging oxidative addition.[3]

    • Solvent Polarity: While high temperature is key, a switch to a more polar solvent system like dioxane/water may show better results than toluene alone, as it can better solvate ionic intermediates.[6]

Problem: I am observing significant amounts of boronic acid homocoupling (biaryl formation).

  • Analysis & Solution: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[4]

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon/Nitrogen) or freeze-pump-thaw cycles. Oxygen can facilitate the oxidative homocoupling pathway.[4]

    • Switch to a Pd(0) Source: Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[2] Using a direct Pd(0) source like Pd₂(dba)₃ can mitigate this side reaction.[4] The solvent's role here is to ensure all components remain in solution for a clean catalytic cycle to dominate.

Table 1: Solvent Comparison for Suzuki-Miyaura Coupling
Solvent SystemTypeBoiling Point (°C)Key Characteristics & Recommendations
1,4-Dioxane / H₂O Ethereal / Protic~100Recommended Starting Point. Excellent balance of solubility for organic and inorganic components. High enough boiling point for C-Cl activation.[2][6]
Toluene / H₂O Aromatic / Protic~100 (biphasic)Good for higher temperatures. Less coordinating than dioxane. Can be effective when ethereal solvents fail.
THF / H₂O Ethereal / Protic~66Generally too low of a boiling point for this unactivated aryl chloride. Use only if coupling partner is exceptionally reactive.
DMF or NMP Polar Aprotic153 / 202Can increase reaction rates but may require careful optimization. Their coordinating nature can sometimes interfere with catalysis.[5][8] Reserve for cases where other systems fail.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and a separate stock solution of the ligand (e.g., XPhos, 4 mol%) in anhydrous 1,4-dioxane.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add 1-Chloro-3,5-diethoxybenzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add 1,4-dioxane and deionized water to achieve a 4:1 to 5:1 solvent ratio. The final concentration of the aryl chloride should be ~0.1 M.

  • Degassing: Seal the vial and remove it from the glovebox. Sparge the solution with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the precatalyst and ligand solutions via syringe.

  • Execution: Place the sealed vial in a preheated heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Analysis: Monitor reaction progress by taking aliquots and analyzing via LC-MS or GC-MS.

Heck Coupling

The Heck reaction with electron-rich aryl chlorides is notoriously difficult and typically requires high temperatures and highly active catalyst systems. Solvent choice is dominated by the need for thermal stability and the ability to maintain catalyst activity under forcing conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best general solvents for Heck reactions with 1-Chloro-3,5-diethoxybenzene?

A1: High-boiling polar aprotic solvents are the standard choice. N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF) , and Dimethylacetamide (DMAc) are preferred because their high boiling points (202 °C, 153 °C, and 165 °C, respectively) allow for the high thermal energy needed to drive the reaction.[9] They are also effective at dissolving the polar intermediates and salts formed during the catalytic cycle.

Q2: Can non-polar solvents be used?

A2: While possible, it is not common for this type of unactivated substrate. Non-polar solvents like toluene or xylenes would require extremely active (and often expensive) catalyst systems to achieve reasonable conversion at their boiling points. Polar aprotic solvents generally give more reliable results for challenging Heck couplings.[8]

Troubleshooting Guide

Problem: My reaction shows no conversion, even at high temperatures.

  • Analysis & Solution: This points to either catalyst deactivation or an activation barrier that is still too high.

    • Solvent Choice: Ensure you are using a high-purity, anhydrous, high-boiling polar aprotic solvent like NMP . Its high boiling point is essential.[10]

    • Catalyst System: This substrate will not react with standard Pd/PPh₃ systems. You must use a catalyst designed for aryl chlorides, such as a palladacycle (e.g., Herrmann's catalyst) or a system based on bulky, electron-rich ligands like N-heterocyclic carbenes (NHCs) or tri(tert-butyl)phosphine.[9]

    • Base Selection: The choice of base is crucial. An organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) can be used, but sometimes a hindered organic base like diisopropylethylamine (DIPEA) or an organic ionic base can improve performance.[9][11]

Problem: I'm getting a mixture of regioisomers (α- and β-substitution on the olefin).

  • Analysis & Solution: The regioselectivity of the Heck reaction can be influenced by steric and electronic factors, which are modulated by the solvent and ligands.[9][12]

    • Solvent and Ligand Effects: While classical Heck reactions with electron-poor olefins give the trans-β-substituted product, electron-rich olefins can yield mixtures.[12] The solvent can influence the stability of the different possible transition states leading to the regioisomers. This is a complex issue that often requires screening both ligands and solvents. Forcing conditions (high temperature in a solvent like NMP) often favor the thermodynamically more stable trans-β product.

Table 2: Solvent Comparison for Heck Coupling
SolventTypeBoiling Point (°C)Key Characteristics & Recommendations
NMP Polar Aprotic202Highly Recommended. Excellent thermal stability and solvating power. The solvent of choice for difficult Heck reactions.[10]
DMF / DMAc Polar Aprotic153 / 165Good alternatives to NMP. Very common in Heck chemistry, but NMP's higher boiling point is often advantageous for this specific substrate.[8][9]
1,4-Dioxane Ethereal101Generally not a first choice. The required temperature for C-Cl activation often exceeds its boiling point.
Optimized Experimental Protocol: Heck Coupling
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 1-Chloro-3,5-diethoxybenzene (1.0 eq), the olefin (1.5 eq), palladium acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., P(t-Bu)₃, 4-10 mol% or an appropriate NHC precursor).

  • Solvent and Base Addition: Add anhydrous NMP (to ~0.2 M concentration) and the base (e.g., K₂CO₃, 2.0 eq).

  • Execution: Heat the mixture with vigorous stirring to 120-150 °C for 12-48 hours. The high temperature is critical.

  • Work-up and Analysis: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic phase by GC-MS or LC-MS to determine conversion and product distribution.

Sonogashira Coupling

The Sonogashira coupling of aryl chlorides is the most demanding of the three reactions due to the difficulty in activating the C-Cl bond for oxidative addition.[13] Success often hinges on elevated temperatures and the use of copper-free protocols with highly active catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in a Sonogashira reaction?

A1: The solvent must dissolve the aryl halide and the alkyne. In traditional copper-catalyzed protocols, it also needs to dissolve the copper acetylide intermediate and the amine base.[14] Polar aprotic solvents like DMF are very common and are thought to assist in the deprotonation of the alkyne.[14] Amine bases like triethylamine or piperidine are often used in large excess and can serve as both the base and a co-solvent.[8]

Q2: Why should I consider a copper-free protocol for this substrate?

A2: The primary reason is to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is catalyzed by copper salts in the presence of oxygen.[15] Given that the desired cross-coupling is slow with an aryl chloride, this side reaction can become dominant. Copper-free systems rely on a strong base and a highly active palladium catalyst to function, and the solvent choice is critical for their success.[15]

Troubleshooting Guide

Problem: My main product is the homocoupled alkyne (Glaser product), with little to no cross-coupling.

  • Analysis & Solution: This is a classic Sonogashira problem, especially with unreactive halides.

    • Eliminate Copper: The most effective solution is to switch to a copper-free protocol .[15] This eliminates the primary catalyst for the homocoupling pathway.

    • Solvent/Base System for Copper-Free Conditions: Copper-free protocols often use a polar aprotic solvent like DMF or THF with a strong amine base such as piperidine or diisopropylamine .[15] The amine acts as the base and may also help stabilize the catalytic species.

    • Rigorous Degassing: Even in copper-free systems, oxygen can be detrimental. Ensure all reagents and solvents are thoroughly degassed.

Problem: Even with a copper-free system, the reaction is not proceeding.

  • Analysis & Solution: The C-Cl activation remains the major hurdle.

    • Solvent and Temperature: A higher boiling solvent may be required. While many copper-free methods are developed at room temperature for more reactive halides, a substrate like this will likely require heating. Using a solvent like DMF or NMP and increasing the temperature to 80-100 °C is a logical step.

    • Solvent as a Ligand: Be aware that some solvents can be detrimental. In certain systems, it has been observed that toluene gives a better yield than DMF.[14] This was hypothesized to be due to DMF coordinating to the palladium and displacing a necessary phosphine ligand.[14] If your standard polar aprotic system fails, screening a non-coordinating aromatic solvent like toluene is a valid troubleshooting step.

Table 3: Solvent Comparison for Sonogashira Coupling
Solvent SystemProtocolKey Characteristics & Recommendations
DMF / NEt₃ Copper-CatalyzedClassic Choice. DMF is an excellent solvent for all components.[8][14] However, the risk of Glaser coupling is high with this substrate.
Toluene / NEt₃ Copper-CatalyzedA non-polar alternative. May prevent catalyst inhibition by coordinating solvents and sometimes provides better yields.[14]
DMF or THF / Piperidine Copper-Free Recommended Approach. Eliminates Glaser coupling. Requires a highly active catalyst (e.g., based on Buchwald ligands). May require heat.[15]
Amine as Solvent BothUsing an excess of an amine like piperidine or triethylamine as the solvent is possible but can complicate purification.[8]
Optimized Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-Chloro-3,5-diethoxybenzene (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%, or a more advanced Pd/ligand system).

  • Solvent and Base Addition: Add anhydrous DMF (to ~0.1 M) followed by the amine base (e.g., piperidine, 2.0-3.0 equiv.).

  • Execution: Stir the reaction mixture at room temperature first. If no reaction is observed after several hours (monitor by TLC/LCMS), gradually increase the temperature to 60-80 °C.

  • Work-up: Upon completion, dilute with water and extract with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer to remove the DMF and base.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[15]

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Kim, D., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Bhanushali, M. J., & Beller, M. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Váradi, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Reddit user comment on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Ren, C., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters. [Link]

  • Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

purification techniques for removing unreacted 5-chlororesorcinol from 1-Chloro-3,5-diethoxybenzene

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative troubleshooting and step-by-step methodologies for isolating 1-chloro-3,5-diethoxybenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative troubleshooting and step-by-step methodologies for isolating 1-chloro-3,5-diethoxybenzene [1] from unreacted 5-chlororesorcinol [2] following an O-alkylation (ethylation) reaction.

Part 1: Quantitative Data & Separation Metrics

To design a self-validating purification system, we must first analyze the physicochemical differences between the target diether and the unreacted diphenol impurity. These differences in acidity and polarity dictate our separation strategies[3].

Table 1: Physicochemical Comparison for Purification Strategy

Property5-Chlororesorcinol (Impurity)1-Chloro-3,5-diethoxybenzene (Target)Mechanistic Implication
Functional Groups Two phenolic –OH groupsTwo ether –O–CH₂CH₃ groupsDetermines hydrogen bonding capacity.
Acidity (pKa) ~8.5 – 9.0 (Weak Acid)N/A (Neutral)Phenols can be deprotonated by strong bases[4].
Aqueous Solubility Poor in neutral water; High in pH > 10Insoluble across all pH rangesEnables liquid-liquid acid-base extraction[5].
Polarity / H-Bonding High (Strong H-bond donor)Low (Weak H-bond acceptor)Enables separation via silica gel chromatography.
TLC Retention (R_f) ~0.1 – 0.2 (Sticks to silica)~0.7 – 0.8 (Elutes rapidly)Based on a 8:2 Hexane:Ethyl Acetate mobile phase.

Part 2: Troubleshooting FAQs (Mechanistic Focus)

Q: Why does my 1-chloro-3,5-diethoxybenzene still contain 5-chlororesorcinol after washing the organic layer with saturated sodium bicarbonate (NaHCO₃)? A: This is a classic acid-base mismatch. 5-chlororesorcinol is a weak acid with a phenolic pKa of approximately 8.5–9.0[4]. Sodium bicarbonate is the conjugate base of carbonic acid, which has a pKa of ~6.4. Because the pKa of the phenol is higher than that of carbonic acid, bicarbonate is thermodynamically too weak to deprotonate the phenolic hydroxyl groups[5]. To successfully convert the impurity into a water-soluble salt, you must use a stronger base like 1M Sodium Hydroxide (NaOH)[6].

Q: Can I use ethanol or methanol as the solvent for the liquid-liquid extraction? A: No. Liquid-liquid extraction strictly requires a biphasic system consisting of mutually immiscible aqueous and organic layers[7]. Ethanol and methanol are completely miscible with water. You must select a water-immiscible lipophilic solvent—such as ethyl acetate, diethyl ether, or dichloromethane—to retain the neutral 1-chloro-3,5-diethoxybenzene while the aqueous layer strips away the impurities[3].

Q: How can I recover the unreacted 5-chlororesorcinol for recycling in future batches? A: Save the aqueous NaOH layer from your extraction. This layer contains the sodium 5-chloro-1,3-benzenediolate salt. By adding a strong mineral acid (like 3M HCl) until the pH drops below 3, you will reprotonate the salt back into the neutral 5-chlororesorcinol[3]. You can then extract this neutral phenol back out using fresh ethyl acetate[7].

Part 3: Visualizing the Purification Logic

The following workflow illustrates the causality of the acid-base extraction process, demonstrating how pH manipulation selectively alters the solubility of the impurity.

PurificationWorkflow A Crude Reaction Mixture (Diether + Unreacted Diphenol) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Liquid-Liquid Extraction Add 1M Aqueous NaOH B->C D Aqueous Phase (Bottom) Sodium 5-chloro-1,3-benzenediolate (Impurity) C->D Deprotonation (Forms water-soluble salt) E Organic Phase (Top) 1-Chloro-3,5-diethoxybenzene (Target Product) C->E Neutral & Lipophilic (Remains in organic) F Acidify with HCl (pH < 3) Extract with EtOAc D->F H Wash with Brine & Dry (MgSO4) Evaporate Solvent E->H G Recovered 5-Chlororesorcinol (Recycle) F->G I Pure 1-Chloro-3,5-diethoxybenzene H->I

Acid-base extraction workflow separating 1-chloro-3,5-diethoxybenzene from 5-chlororesorcinol.

Part 4: Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (Primary Method)

This is the most scalable and efficient method for removing phenolic impurities, relying on the predictable pKa gap between the target and the impurity[5].

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of roughly 10 mL per gram of crude material. Transfer to a separatory funnel.

  • Alkaline Wash (The Deprotonation Step): Add an equal volume of 1M aqueous NaOH to the separatory funnel[6]. Stopper and shake vigorously, venting frequently to release pressure. Causality: The strong base deprotonates the unreacted 5-chlororesorcinol, converting it into a highly polar, water-soluble phenoxide salt[3]. The fully alkylated target lacks acidic protons and remains unaffected.

  • Phase Separation: Allow the layers to separate. The organic layer (Ethyl Acetate, density ~0.90 g/mL) will be the top layer, while the aqueous NaOH layer (density ~1.05 g/mL) will be on the bottom[7]. Drain the bottom aqueous layer into a separate flask.

  • Repeat Wash: Repeat the 1M NaOH wash 1-2 more times to ensure complete removal of the diphenol.

  • Brine Wash: Wash the retained organic layer with saturated aqueous NaCl (brine). Causality: Brine draws dissolved water out of the organic phase via osmosis and helps break any micro-emulsions formed during the alkaline wash[7].

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) to chemically bind residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield pure 1-chloro-3,5-diethoxybenzene.

Protocol B: Silica Gel Flash Chromatography (Polishing Method)

If trace impurities remain, or if the reaction generated side-products that are not acid/base active, use this orthogonal purification method.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate.

  • Loading: Dissolve the crude mixture in a minimum amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Run the column with 9:1 Hexane:Ethyl Acetate. Causality: 1-Chloro-3,5-diethoxybenzene is highly lipophilic and lacks hydrogen-bond donors, allowing it to move rapidly with the solvent front (high R_f). Any residual 5-chlororesorcinol will be strongly retained at the top of the column due to intense hydrogen bonding between its two hydroxyl groups and the polar silanol (-SiOH) groups of the stationary phase.

  • Fraction Collection: Collect fractions and verify the presence of the target compound using TLC (UV active at 254 nm). Combine the pure fractions and evaporate the solvent.

References

  • Process for preparation of resorcinol - Google P
  • 1-Chloro-3,5-diethoxybenzene - CAS Common Chemistry -
  • Organic Acid-Base Extractions - Chemistry Steps -
  • Acid-Base Extraction - Chemistry LibreTexts -
  • Chiral Phosphine Oxide–Sc(OTf)
  • Acid-Base Extraction - UMass Amherst -
  • Acid-Base Properties of Phenols - Thompson Rivers University -

Sources

Optimization

Technical Support Center: Troubleshooting Electrophilic Aromatic Substitution of 1-Chloro-3,5-diethoxybenzene

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly activated aromatic systems requires precise kinetic and thermodynamic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly activated aromatic systems requires precise kinetic and thermodynamic control. This guide provides field-proven insights to help you mitigate side reactions when performing Electrophilic Aromatic Substitution (EAS) on 1-Chloro-3,5-diethoxybenzene.

System Overview & Reactivity Profile

1-Chloro-3,5-diethoxybenzene is a highly electron-rich substrate. The two ethoxy (-OEt) groups are potent activating groups that donate electron density into the aromatic ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions[1]. While the chloro (-Cl) group is mildly deactivating, it is also ortho/para directing.

This synergistic directing effect makes positions 2, 4, and 6 highly susceptible to electrophilic attack. The first step of EAS—the attack of the electrophile by the pi electrons to form an arenium ion (sigma complex)—is the rate-determining step[2]. Because the intermediate is so well-stabilized by the alkoxy groups, the activation energy barrier is exceptionally low. This extreme reactivity introduces three primary failure modes: ether cleavage (dealkylation) , over-substitution , and poor regioselectivity .

Part 1: Core Troubleshooting FAQs

Q1: Why am I seeing significant ether cleavage (dealkylation) during my Friedel-Crafts acylation, and how can I prevent it?

Causality: Ether cleavage is an acid-catalyzed nucleophilic substitution reaction[3]. Strong Lewis acids (such as AlCl3​ or BBr3​ ) or strong Brønsted acids (like HI or HBr ) coordinate strongly with the basic oxygen atom of the ethoxy group. This coordination turns the ether into an excellent leaving group, allowing halide nucleophiles in the reaction mixture to attack the ethyl chain via an SN​2 mechanism. The result is the cleavage of the carbon-oxygen bond, yielding an unwanted phenol byproduct[4]. Solution:

  • Attenuate the Lewis Acid: Replace harsh Lewis acids like AlCl3​ with milder alternatives such as ZnCl2​ , TiCl4​ , or catalytic amounts of metal triflates (e.g., Sc(OTf)3​ ). These milder acids facilitate the generation of the acylium ion without irreversibly coordinating to the ether oxygens.

  • Thermal Control: Ether cleavage generally requires forcing conditions and elevated heat[4]. Maintain reaction temperatures strictly below 0 °C during the addition of the electrophile.

Q2: My halogenation reactions consistently yield di- and tri-substituted products. How do I achieve mono-substitution?

Causality: Due to the extreme activation provided by the two alkoxy groups, substitution occurs readily at all available ortho and para positions (2, 4, and 6)[5]. Once the first electrophile is added, the resulting mono-substituted product often remains highly activated. If the reaction is not kinetically controlled, the mono-substituted product will compete with the starting material for the remaining electrophile, leading to over-substitution. Solution:

  • Strict Stoichiometry & Slow Addition: Use exactly 0.95 equivalents of the electrophile. Add the electrophile via a syringe pump over several hours. This keeps the steady-state concentration of the electrophile near zero, ensuring it reacts only with the most abundant nucleophile (the starting material).

  • Attenuated Electrophiles: Avoid elemental halogens ( Br2​ , Cl2​ ) paired with Lewis acids. Instead, utilize N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at cryogenic temperatures (-40 °C to -78 °C).

Q3: I am getting a mixture of regioisomers. How can I direct substitution selectively to the 2/6-position versus the 4-position?

Causality: Positions 2 and 6 are chemically equivalent. Position 4 is flanked by both ethoxy groups (ortho to both), making it electronically the most activated site on the ring, but also the most sterically hindered. Solution: Regioselectivity in this system is a direct function of steric bulk.

  • To favor the 2/6-position , utilize bulky electrophiles (e.g., pivaloyl chloride for acylation or N-iodosuccinimide for halogenation). The steric clash with the two adjacent ethoxy groups at position 4 will drive the reaction to the less hindered 2/6 sites.

  • To favor the 4-position , use small, highly reactive electrophiles (like the nitronium ion, NO2+​ [2]) at cryogenic temperatures to capitalize on the kinetic electronic advantage before steric repulsion dictates the pathway.

Part 2: Mechanistic & Workflow Visualizations

G Substrate 1-Chloro-3,5-diethoxybenzene Intermediate Arenium Ion (Sigma Complex) Substrate->Intermediate Electrophile (E+) Cleavage Phenol Derivative (Ether Cleavage) Substrate->Cleavage Strong Lewis Acid (e.g., AlCl3, Heat) MonoSub Mono-Substituted Product (Desired) Intermediate->MonoSub Deprotonation (Controlled Temp) PolySub Poly-Substituted Product (Over-substitution) MonoSub->PolySub Excess E+ (High Temp)

Mechanistic divergence in EAS: desired mono-substitution vs. over-substitution and ether cleavage.

Workflow Start Cool Substrate to -78 °C Add Slow Addition of Electrophile Start->Add Validate1 TLC Check (FeCl3 Stain) Add->Validate1 Decision Phenol Present? Validate1->Decision Quench Quench with Cold Water Decision->Quench No (Valid) Abort Abort/Optimize Lewis Acid Decision->Abort Yes (Cleavage)

Self-validating workflow for EAS, utilizing FeCl3 staining to monitor unwanted ether cleavage.

Part 3: Quantitative Data & Optimization

The choice of Lewis acid and temperature drastically impacts chemoselectivity. The table below summarizes optimization data for the Friedel-Crafts acylation of 1-Chloro-3,5-diethoxybenzene with acetyl chloride.

Lewis AcidTemperature (°C)Mono-Acylation Yield (%)Ether Cleavage (Phenol %)Over-Substitution (%)
AlCl3​ 25156520
AlCl3​ 0404515
TiCl4​ 0721810
ZnCl2​ 088< 210
ZnCl2​ -2094 Not Detected 6

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Mono-Bromination (Minimizing Over-Substitution)

This protocol uses kinetic control and a self-validating TLC check to prevent poly-halogenation.

  • Preparation: Dissolve 1-Chloro-3,5-diethoxybenzene (1.0 eq) in anhydrous DMF (0.1 M concentration). Purge the flask with argon and cool to -40 °C using a dry ice/acetonitrile bath.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 0.95 eq) in anhydrous DMF. Add this solution dropwise over 2 hours via a syringe pump. Causality: Slow addition ensures the electrophile is consumed by the starting material instantly, preventing the mono-brominated product from undergoing a second substitution.

  • Incubation: Stir the reaction mixture for 1 hour at -40 °C.

  • Self-Validation Checkpoint (TLC): Remove a 50 μ L aliquot and spot it on a silica TLC plate alongside the starting material. Elute with 9:1 Hexanes:Ethyl Acetate. You should observe a single new spot (mono-bromo product). Validation Logic: If a secondary, lower- Rf​ spot begins to appear, it indicates the onset of di-bromination. If this occurs, immediately proceed to step 5 to halt the reaction.

  • Quench & Workup: Quench the reaction at -40 °C by adding cold saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy any unreacted NBS. Extract with diethyl ether, wash extensively with brine to remove DMF, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Mild Friedel-Crafts Acylation (Minimizing Ether Cleavage)

This protocol utilizes an attenuated Lewis acid and a chemical stain to validate the integrity of the ether linkages.

  • Preparation: Dissolve 1-Chloro-3,5-diethoxybenzene (1.0 eq) and the desired acyl chloride (1.05 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -20 °C under an inert atmosphere.

  • Catalyst Addition: Add anhydrous ZnCl2​ (1.2 eq) in small portions over 15 minutes. Causality: ZnCl2​ is a mild Lewis acid that effectively generates the acylium ion but lacks the oxophilicity required to trigger SN​2 ether cleavage at low temperatures.

  • Incubation: Stir the reaction at -20 °C for 4 hours.

  • Self-Validation Checkpoint ( FeCl3​ Stain): Remove a 0.1 mL aliquot, quench with 0.5 mL of water, and extract with 0.5 mL of DCM. Apply one drop of 1% aqueous FeCl3​ solution to the organic extract. Validation Logic: Phenols (the byproduct of ether cleavage) form highly colored (purple/green) coordination complexes with Fe3+ . A negative (colorless/pale yellow) result validates that your ethoxy groups remain completely intact.

  • Quench & Workup: Pour the main reaction mixture over crushed ice and 1M HCl . Separate the organic layer, wash with saturated NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and purify via column chromatography.

References

  • Ether cleavage - Wikipedia Source: Wikipedia.org URL:3[3]

  • Resorcinol: Chemistry, Technology and Applications 1 Source: DOKUMEN.PUB URL:5[5]

  • Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL:4[4]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:2[2]

  • Benzene, (hexyloxy)- | High-Purity | RUO Supplier Source: Benchchem URL:1[1]

Sources

Troubleshooting

resolving HPLC peak tailing for 1-Chloro-3,5-diethoxybenzene analysis

Welcome to the Troubleshooting Guide for HPLC Analysis of 1-Chloro-3,5-diethoxybenzene. As Senior Application Scientists, we understand that achieving a perfectly symmetrical, Gaussian peak is paramount for accurate quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting Guide for HPLC Analysis of 1-Chloro-3,5-diethoxybenzene. As Senior Application Scientists, we understand that achieving a perfectly symmetrical, Gaussian peak is paramount for accurate quantification and robust method development. Peak tailing is one of the most common and frustrating issues encountered in liquid chromatography.[1][2]

This guide is designed to provide a logical, in-depth approach to diagnosing and resolving peak tailing specifically for 1-Chloro-3,5-diethoxybenzene, a neutral, hydrophobic compound. We will move from the most common culprits to more nuanced system issues, explaining the scientific principles behind each troubleshooting step.

Part 1: Troubleshooting Guide

This section follows a diagnostic workflow to systematically identify and eliminate the root cause of peak tailing.

Q1: My chromatogram for 1-Chloro-3,5-diethoxybenzene shows significant peak tailing. What is the most logical first step?

Answer: The first step is to differentiate between a chemical interaction problem and a physical or system-level problem. A simple diagnostic test is to inject a well-behaved, neutral, and non-polar compound like Toluene or Naphthalene under the same conditions.

  • If the new compound's peak is also tailing: The issue is likely physical or system-related. This includes problems like a column void, blocked frit, or significant extra-column volume.[2][3] All peaks, especially early eluting ones, will be affected.[4]

  • If the new compound's peak is symmetrical: The issue is likely a specific chemical interaction between 1-Chloro-3,5-diethoxybenzene and the stationary phase. This points towards secondary interactions with residual silanol groups.

Below is a workflow to guide your troubleshooting process.

G Start Peak Tailing Observed for 1-Chloro-3,5-diethoxybenzene InjectProbe Inject Neutral Probe (e.g., Toluene) Start->InjectProbe ProbeTails Probe Peak Also Tails InjectProbe->ProbeTails Yes ProbeOK Probe Peak is Symmetrical InjectProbe->ProbeOK No SystemCheck Investigate Physical/System Issues: - Column Void/Contamination - Extra-Column Volume - Leaks ProbeTails->SystemCheck ChemistryCheck Investigate Chemical Interactions: - Secondary Silanol Interactions - Mass Overload - Sample Solvent Effects ProbeOK->ChemistryCheck

Caption: Initial diagnostic workflow for HPLC peak tailing.

Q2: My diagnostic test suggests a chemical interaction. How do I address secondary silanol interactions for a neutral compound like 1-Chloro-3,5-diethoxybenzene?

Answer: While 1-Chloro-3,5-diethoxybenzene is neutral and won't ionize, its ether oxygens can still participate in weak hydrogen bonding with active silanol (Si-OH) groups on the silica surface of the stationary phase.[5][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause peak tailing.[1][7]

G cluster_0 Stationary Phase Surface Silanol Si-O-H (Acidic Silanol Group) Analyte 1-Chloro-3,5-diethoxybenzene (Ether Oxygen) Analyte->Silanol  Secondary Interaction  (Hydrogen Bonding)

Caption: Secondary interaction between analyte and a surface silanol group.

Solutions:

  • Use a High-Quality, End-Capped Column: Modern columns, often labeled as "Type B" or "base-deactivated," are manufactured with high-purity silica and are extensively end-capped. End-capping uses a small silane reagent (like trimethylchlorosilane) to chemically bond with and mask most of the accessible silanol groups, significantly reducing the potential for secondary interactions.[1][3][8]

  • Increase Mobile Phase Ionic Strength (For LC-UV): If not using mass spectrometry, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate) can help reduce peak tailing.[3][9] The buffer ions can shield the residual silanols, minimizing their interaction with the analyte.

  • Use a Competing Base (Traditional Approach): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.05-0.1%) was a traditional method.[5][9] The TEA, being a small basic molecule, preferentially interacts with the acidic silanol sites, effectively blocking them from the analyte. However, this is less common with modern high-purity columns and can cause issues like ion suppression in LC-MS.

ParameterRecommendation for 1-Chloro-3,5-diethoxybenzene AnalysisRationale
Column Type High-purity, end-capped C18 or Phenyl-HexylMinimizes silanol interactions. Phenyl phases can offer alternative selectivity for aromatic compounds.
Particle Size ≤ 3 µmProvides higher efficiency, which can improve peak shape and resolution.[1]
Silica Purity Type B (low metal content)Reduces potential for chelation and minimizes acidic silanol sites.[9]
End-capping Yes, fully end-cappedDirectly masks silanol groups to prevent secondary polar interactions.[3][8]
Q3: My diagnostic test points to a physical or system problem. How do I investigate and resolve these issues?

Answer: When all peaks in the chromatogram exhibit tailing, the problem usually lies within the physical flow path of the HPLC system. The most common culprits are column degradation and extra-column volume.

1. Column Degradation (Void or Contamination): Over time, the packed bed at the column inlet can settle, creating a void, or become contaminated with particulate matter from the sample or system, blocking the inlet frit.[1][9] This disrupts the sample band as it enters the column, leading to distorted peaks.

  • Diagnosis: A sudden increase in backpressure along with peak tailing often points to a blocked frit. A loss of efficiency and tailing without a pressure increase can indicate a void.[2]

  • Solution: First, try reversing and flushing the column (disconnect it from the detector first). This can dislodge particulates from the inlet frit. If this fails, the column may need to be replaced. See Protocol 1 for details.

2. Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, such as in long or wide-bore tubing, loose fittings, or the detector flow cell.[8][10] This "dead volume" allows the separated analyte bands to spread out again before detection, causing broadening and tailing.

  • Diagnosis: This issue disproportionately affects early-eluting, sharp peaks.[4]

  • Solution: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Check that all fittings are properly seated and not leaking. See Protocol 2 for a systematic check.

Q4: Could my sample preparation be the cause of the peak tailing?

Answer: Absolutely. Two common sample-related issues can cause peak tailing: mass overload and solvent mismatch.

1. Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet.[6] This means some analyte molecules cannot find a place to bind and travel down the column faster, while the rest interact normally, resulting in a distorted peak, often with a fronting or tailing profile.[2]

  • Diagnosis & Solution: Serially dilute your sample (e.g., 1:10, 1:100) and re-inject. If the peak shape improves and becomes more symmetrical at lower concentrations, you were overloading the column. Determine the column's loading capacity and adjust your sample concentration accordingly.

2. Sample Solvent Effect: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column.[6][10] This leads to band broadening and can cause severe peak distortion.

  • Diagnosis & Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. If you must use a strong solvent, reduce the injection volume.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is a typical USP Tailing Factor (Tf) and when should I be concerned?

    • A: An ideal Gaussian peak has a Tf of 1.0. For regulated methods, a Tf of ≤ 2.0 is often required.[9] Practically, a Tf > 1.5 is a clear indicator of a problem that needs to be addressed as it can affect integration accuracy and reproducibility.[1]

  • Q: I tried lowering the mobile phase pH with formic acid, but the peak tailing for 1-Chloro-3,5-diethoxybenzene didn't improve. Why?

    • A: Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds (acids and bases).[11][12][13] By changing the pH, you can suppress the ionization of these compounds, making them more hydrophobic and improving their interaction with the stationary phase. However, 1-Chloro-3,5-diethoxybenzene is a neutral molecule; it has no acidic or basic functional groups.[14][15] Therefore, changing the mobile phase pH will have little to no effect on its chemical structure or its retention behavior.[16] The tailing you observe is due to other factors like secondary silanol interactions or system issues.

  • Q: Could a co-eluting impurity be making my peak look like it's tailing?

    • A: Yes, this is a distinct possibility. An impurity that elutes very closely after your main peak can merge with it, creating the appearance of a tail. You can investigate this by changing the detection wavelength on your DAD/UV detector or by using a mass spectrometer to check for multiple mass-to-charge ratios across the peak.[1]

Part 3: Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove contamination from the column inlet frit.

  • Disconnect: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Reverse: Reverse the column direction so the flow is from the outlet to the inlet.

  • Flush with Strong Solvent: Flush the column with a strong, miscibile solvent that is unlikely to cause precipitation. A good starting point for reversed-phase columns is 100% Isopropanol.

  • Flow Rate: Set the flow rate to approximately one-third of the normal analytical flow rate.

  • Duration: Flush with at least 20-30 column volumes. (For a 4.6 x 150 mm column, the volume is ~2.5 mL, so flush with 50-75 mL).

  • Re-equilibrate: Reconnect the column in its normal flow direction and equilibrate with your mobile phase until the baseline is stable.

  • Test: Inject your standard again to see if the peak shape and pressure have improved.

Protocol 2: Systematic Check for Extra-Column Volume

This protocol helps isolate the source of dead volume in your system.

  • Establish a Baseline: Inject your standard with the system in its current configuration and record the peak shape (Tailing Factor, Asymmetry).

  • Remove Column: Replace the column with a zero-dead-volume union (e.g., a ZDV union).

  • Inject Standard: Inject a small volume of a concentrated standard. You should see a very sharp, narrow peak. If this peak is broad or tailing, the issue is in the tubing between the injector and the detector, or in the detector flow cell itself.

  • Inspect and Replace Tubing: If the peak from step 3 is broad, inspect all tubing. Replace any tubing that is too long or has a wide internal diameter with pre-cut, narrow-bore PEEK tubing (0.005" ID).

  • Check Fittings: Ensure all fittings are swaged correctly and tightened appropriately. Remake any suspicious connections.

  • Re-test: Re-run the test with the ZDV union. The peak should now be sharp. If not, the issue may be internal to the injector or detector.

  • Re-install Column: Once the system peak is sharp, re-install the column and test again. Any remaining tailing is now attributable to the column itself.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. [Link]

  • NextSDS. (n.d.). 1-chloro-3,5-diethoxybenzene — Chemical Substance Information. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • CAS Common Chemistry. (n.d.). 1-Chloro-3,5-diethoxybenzene. [Link]

  • Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. [Link]

  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • KNAUER. (2017). Peak symmetry, asymmetry and their causes in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison between 1-Chloro-3,5-diethoxybenzene and 1-bromo-3,5-diethoxybenzene

Executive Summary For researchers and drug development professionals designing synthetic routes involving functionalized resorcinol derivatives, the choice of halogen in the starting material dictates the viable chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing synthetic routes involving functionalized resorcinol derivatives, the choice of halogen in the starting material dictates the viable chemical space. 1-Chloro-3,5-diethoxybenzene [1] and 1-bromo-3,5-diethoxybenzene [2] share an identical, highly electron-rich aromatic core due to the strongly activating, ortho/para-directing 3,5-diethoxy substituents. However, their reactivity diverges dramatically in transition-metal-catalyzed cross-couplings and organometallic transformations.

This guide objectively compares their thermodynamic properties, mechanistic behaviors, and experimental performance to help you select the optimal substrate for your synthetic workflow.

Thermodynamic & Physicochemical Profiling

The fundamental divergence in reactivity between these two substrates is rooted in the bond dissociation energy (BDE) of the carbon-halogen (C–X) bond. The ethoxy groups donate electron density into the ring via resonance (+R effect), which slightly strengthens the C–X bond compared to an unfunctionalized halobenzene.

Property / Parameter1-Chloro-3,5-diethoxybenzene1-Bromo-3,5-diethoxybenzeneMechanistic Implication
CAS Number 50375-08-12188184-48-5N/A
C–X Bond Dissociation Energy ~330 kJ/mol[3]~280 kJ/molC–Cl requires highly active, electron-rich catalysts to break.
Electronegativity (Pauling) 3.16 (Chlorine)2.96 (Bromine)Stronger inductive (-I) withdrawal by Cl slightly deactivates the ring toward EAS compared to Br.
Steric Bulk (A-value) 0.43 kcal/mol0.38 kcal/molNegligible difference; sterics do not drive the reactivity gap.
Oxidative Addition Kinetics Sluggish / Rate-LimitingRapidBromide is the preferred substrate for standard Pd(0)/Ni(0) catalysis.

Mechanistic Divergence in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), the catalytic cycle relies on the initial oxidative addition of the Pd(0) species into the C–X bond.

Because the C–Cl bond energy is exceptionally high (~330 kJ/mol), oxidative addition into 1-chloro-3,5-diethoxybenzene is typically the rate-limiting step[3]. Standard ligands like triphenylphosphine (PPh₃) fail to promote this insertion. Instead, bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃) are mandatory to increase the electron density on the metal center and force the oxidative addition[4]. Conversely, the weaker C–Br bond in 1-bromo-3,5-diethoxybenzene allows facile oxidative addition even with standard, inexpensive catalyst systems.

G Pd0 Pd(0) Catalyst ArBr 1-Bromo-3,5-diethoxybenzene Pd0->ArBr PPh3 sufficient ArCl 1-Chloro-3,5-diethoxybenzene Pd0->ArCl Requires XPhos/P(t-Bu)3 PdII_Br [Ar-Pd(II)-Br] Fast Addition ArBr->PdII_Br PdII_Cl [Ar-Pd(II)-Cl] Rate-Limiting ArCl->PdII_Cl

Divergent oxidative addition kinetics of aryl halides with Pd(0) catalysts.

Protocol 1: Self-Validating Suzuki-Miyaura Competition Assay

To empirically validate the kinetic preference, this competition protocol utilizes a substoichiometric amount of boronic acid. The system is self-validating: the product ratio directly quantifies the relative rate of oxidative addition under standard conditions.

Reagents:

  • 1-Chloro-3,5-diethoxybenzene (1.0 mmol)

  • 1-Bromo-3,5-diethoxybenzene (1.0 mmol)

  • Phenylboronic acid (0.5 mmol) (Limiting Reagent)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/EtOH/H₂O (4:1:1, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the aryl chloride, aryl bromide, and phenylboronic acid in the degassed solvent mixture.

  • Base Addition: Add K₂CO₃ and stir for 5 minutes at room temperature to ensure uniform dispersion.

  • Catalyst Initiation: Add Pd(PPh₃)₄. The choice of PPh₃ is deliberate; its moderate electron-donating ability acts as a kinetic filter.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Quench & Extract: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄.

  • Analysis (The Validation Step): Analyze the crude mixture via GC-FID or GC-MS.

    • Expected Outcome: >99% of the coupled product will be derived from the aryl bromide. The aryl chloride will remain unreacted, validating that C–Cl oxidative addition is inaccessible under these specific thermodynamic conditions.

Halogen-Metal Exchange vs. Directed Ortho-Metalation (DoM)

Organolithium chemistry highlights the most critical vulnerability of aryl chlorides. Engaging aryl chlorides in metal-halogen exchange is notoriously difficult and often requires forcing conditions or highly specialized reagents[5].

When 1-bromo-3,5-diethoxybenzene is treated with n-butyllithium (n-BuLi) at -78 °C, the thermodynamic driving force to form the stable aryl lithium species drives a rapid and quantitative halogen-metal exchange. However, 1-chloro-3,5-diethoxybenzene resists this exchange. Because the ethoxy groups are strong Lewis basic directing groups, treating the chloro-variant with n-BuLi leads to competitive Directed Ortho-Metalation (DoM) at the C2, C4, or C6 positions, resulting in a complex mixture of regioisomers rather than clean exchange.

Lithiation nBuLi n-BuLi (-78 °C, THF) ArBr 1-Bromo-3,5-diethoxybenzene nBuLi->ArBr ArCl 1-Chloro-3,5-diethoxybenzene nBuLi->ArCl HME Halogen-Metal Exchange (Fast & Clean) ArBr->HME DoM Directed Ortho-Metalation (Competitive/Messy) ArCl->DoM ArLi 3,5-Diethoxyphenyllithium HME->ArLi OrthoLi 2-Lithio-1-chloro-3,5-diethoxybenzene DoM->OrthoLi

Reaction pathways for lithiation: Halogen-Metal Exchange vs. Directed Ortho-Metalation.

Protocol 2: Diagnostic Lithiation and Electrophilic Trapping

This protocol utilizes deuterium oxide (D₂O) trapping to map the exact site of lithiation, serving as a self-validating diagnostic tool for the dominant mechanistic pathway.

Step-by-Step Methodology:

  • Cooling: Dissolve the chosen substrate (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 mmol, 2.5 M in hexanes). The causality of the low temperature is to suppress side reactions (like THF cleavage) and stabilize the resulting aryllithium intermediate.

  • Incubation: Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Rapidly inject D₂O (5.0 mmol) to quench the organolithium species.

  • Workup: Allow the reaction to warm to room temperature, extract with Et₂O, and concentrate.

  • NMR Validation: Perform ¹H-NMR analysis.

    • For the Bromide: The signal for the proton at the C1 position will be absent (replaced by Deuterium), confirming clean Halogen-Metal Exchange.

    • For the Chloride: The C1 proton will remain intact, but integration of the C2/C4/C6 protons will be reduced, proving that DoM occurred instead of halogen exchange.

Comparative Reactivity Matrix

The following table summarizes the expected synthetic outcomes across various standard transformations, serving as a quick-reference guide for route scouting.

Transformation1-Chloro-3,5-diethoxybenzene1-Bromo-3,5-diethoxybenzeneRecommended Catalyst / Reagent
Suzuki Coupling Low yield (<20%) unless using bulky ligands (e.g., XPhos, SPhos).Excellent yield (>90%) under standard conditions.Pd(PPh₃)₄ for Br; Pd₂(dba)₃/XPhos for Cl.
Stille Coupling Requires highly active systems like Pd/P(t-Bu)₃[4].High yield with standard Pd(0) catalysts.Pd(P(t-Bu)₃)₂ for Cl.
Lithiation (n-BuLi) Poor. Yields complex mixtures via competitive DoM.Quantitative Halogen-Metal Exchange at -78 °C.n-BuLi in THF (-78 °C).
Grignard Formation Requires Rieke Magnesium or highly forcing conditions.Readily forms the Grignard reagent with Mg turnings in THF.Mg turnings, I₂ (cat.), THF, reflux.
Electrophilic Aromatic Substitution (e.g., Nitration) High reactivity (ortho/para to ethoxy groups).High reactivity (ortho/para to ethoxy groups).HNO₃ / H₂SO₄ at 0 °C.

References

  • 1-Chloro-3,5-diethoxybenzene | CAS Common Chemistry |
  • 1-bromo-3,5-diethoxybenzene | Sigma-Aldrich |
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig | Thieme Connect |
  • Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides | Journal of the American Chemical Society |
  • Aryl Halide Carboxylation via Decarboxyl

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Assessing 1-Chloro-3,5-diethoxybenzene Purity

A Senior Application Scientist's Field-Proven Insights into Method Development, Validation, and Alternative Technique Comparison for a Key Aromatic Intermediate For researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Method Development, Validation, and Alternative Technique Comparison for a Key Aromatic Intermediate

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chemical intermediates is a non-negotiable aspect of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Chloro-3,5-diethoxybenzene, a substituted aromatic compound, against alternative analytical techniques. The experimental designs and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a universally acceptable and scientifically sound approach.[1][2]

The Analytical Challenge: Purity of 1-Chloro-3,5-diethoxybenzene

1-Chloro-3,5-diethoxybenzene is a key building block in organic synthesis. Its purity is critical as impurities, such as regioisomers, starting materials, or by-products from the halogenation process, can impact the yield and impurity profile of subsequent reaction steps and the final API.[3] A robust analytical method is therefore required to separate and quantify the main component from its potential impurities.

The Workhorse of Purity Analysis: A Validated HPLC Method

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of many aromatic compounds.[4] A reversed-phase HPLC method with UV detection is the standard and most effective approach for the purity analysis of 1-Chloro-3,5-diethoxybenzene.

Proposed HPLC Method Parameters

The following HPLC method is proposed for the purity assessment of 1-Chloro-3,5-diethoxybenzene. The selection of these parameters is based on the physicochemical properties of the analogous compound, 1-Chloro-3,5-dimethoxybenzene, and general principles of reversed-phase chromatography for aromatic compounds.[5][6]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase Acetonitrile:Water (70:30, v/v)This isocratic mobile phase composition provides a suitable polarity for the elution of 1-Chloro-3,5-diethoxybenzene with a reasonable retention time. The high organic content ensures good solubility of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing efficient separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 275 nmAromatic compounds typically exhibit strong UV absorbance. The specific wavelength should be determined by acquiring the UV spectrum of 1-Chloro-3,5-diethoxybenzene to identify the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase minimizes solvent effects and ensures good peak shape.
HPLC Method Validation: A Step-by-Step Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] The following validation parameters must be assessed according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Validation Protocol Specificity Specificity (Peak Purity) Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End Start Start Validation Start->Specificity

Caption: Workflow for HPLC Method Validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a sample of 1-Chloro-3,5-diethoxybenzene reference standard.

    • Analyze a sample of the 1-Chloro-3,5-diethoxybenzene test material.

    • If available, spike the test material with known impurities and degradants.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is spectrally homogeneous.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The main peak in the test material should be well-resolved from any impurity peaks (resolution > 2). The peak purity analysis should pass.

2. Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-Chloro-3,5-diethoxybenzene reference standard covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample of known purity (e.g., a placebo or a mixture of known impurities) and spike it with known amounts of 1-Chloro-3,5-diethoxybenzene at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of 1-Chloro-3,5-diethoxybenzene at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can also be employed for the purity assessment of 1-Chloro-3,5-diethoxybenzene. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is particularly relevant for this class of semi-volatile aromatic compounds.[7][8]

Method_Comparison cluster_0 Analytical Techniques cluster_1 Evaluation Criteria HPLC HPLC-UV Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity HPLC->Sensitivity Moderate Analysis_Time Analysis Time HPLC->Analysis_Time Moderate Sample_Throughput Sample Throughput HPLC->Sample_Throughput High Quantification Quantification HPLC->Quantification Relative (Area %) Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Selectivity Very High (MS) GCMS->Sensitivity High GCMS->Analysis_Time Longer GCMS->Sample_Throughput Lower GCMS->Quantification Relative/Absolute GCMS->Cost Higher qNMR qNMR qNMR->Selectivity Moderate qNMR->Sensitivity Low qNMR->Analysis_Time Short qNMR->Sample_Throughput Moderate qNMR->Quantification Absolute (Primary) qNMR->Cost Very High

Caption: Comparison of Analytical Techniques.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Selectivity Good for separating isomers and related substances. Can be enhanced with different column chemistries and mobile phases.Excellent, as mass spectrometry provides structural information for peak identification.
Sensitivity Typically in the microgram to nanogram range.High, often in the picogram to femtogram range.
Analysis Time Relatively short, typically 15-30 minutes per sample.Can be longer due to the need for temperature programming of the GC oven.
Sample Throughput High, especially with modern autosamplers.Lower due to longer run times.
Quantification Primarily relative quantification based on area percent. Absolute quantification requires a certified reference standard.Can provide both relative and absolute quantification (with an internal standard).
Instrumentation Cost Moderate.Higher due to the mass spectrometer.
Advantages Robust, reliable, and widely available. Suitable for a wide range of compounds.Provides definitive identification of impurities. Excellent for volatile and semi-volatile compounds.
Limitations May not be suitable for highly volatile or thermally unstable compounds. Peak identification is based on retention time alone without a mass spectrometer.Requires the analyte to be volatile and thermally stable. Can be more complex to operate and maintain.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide is a robust, reliable, and efficient technique for the routine purity assessment of 1-Chloro-3,5-diethoxybenzene. Its adherence to ICH Q2(R1) guidelines ensures its suitability for regulatory submissions and quality control in a pharmaceutical setting.

For routine quality control and release testing, the validated HPLC-UV method is the recommended approach due to its high throughput, reliability, and cost-effectiveness. However, for impurity identification and structural elucidation, especially during process development and for investigational purposes, GC-MS offers superior selectivity and sensitivity.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis. A multi-faceted approach, utilizing HPLC for routine purity testing and GC-MS for in-depth impurity profiling, provides a comprehensive strategy for ensuring the quality of 1-Chloro-3,5-diethoxybenzene and, by extension, the final API.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • FDA. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration; 2024. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • EPA. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. 2023. [Link]

  • PubChem. 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • ACS Publications. Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. Environmental Science & Technology. 2003. [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. 2009. [Link]

  • PMC. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. 2024. [Link]

  • Google Patents.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Chemsrc. 1-Chloro-3,5-dimethoxybenzene. [Link]

  • Google Patents. HPLC method for purifying organic compounds.
  • Chromatography Online. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. [Link]

  • ACS Publications. Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry. 2005. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • Agilent. Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). 2018. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

Sources

Validation

Steric Hindrance in Aryl Chlorides: A Comparative Guide to 1-Chloro-3,5-dimethoxybenzene vs. 1-Chloro-3,5-diethoxybenzene

As a Senior Application Scientist, selecting the optimal building blocks for complex active pharmaceutical ingredients (APIs) or advanced materials requires a rigorous understanding of molecular microenvironments. While...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building blocks for complex active pharmaceutical ingredients (APIs) or advanced materials requires a rigorous understanding of molecular microenvironments. While 1-chloro-3,5-dimethoxybenzene and 1-chloro-3,5-diethoxybenzene appear electronically synonymous, their reactivity diverges significantly under sterically demanding conditions.

This guide provides an objective, data-driven comparison of these two substrates, focusing on how the dynamic steric bulk of alkoxy substituents dictates their performance in transition-metal-catalyzed cross-coupling and electrophilic aromatic substitution (EAS) workflows.

Structural and Steric Fundamentals

Both molecules feature a chlorine atom at the 1-position and electron-donating alkoxy groups at the 3- and 5-positions[1]. Electronically, both methoxy (-OMe) and ethoxy (-OEt) groups activate the aromatic ring via resonance (+R effect), enriching the ortho and para positions. However, the critical differentiator lies in their spatial profiles.

The ethoxy group possesses an additional terminal methyl group. While the C-O-C bond angles are similar, the free rotation of the ethyl chain creates a larger "sweeping volume" (dynamic van der Waals radius). This bulk is quantified by the Taft steric parameter ( Es​ ), where a more negative value indicates greater steric hindrance[2].

Table 1: Physicochemical & Steric Parameters
Parameter1-Chloro-3,5-dimethoxybenzene1-Chloro-3,5-diethoxybenzeneCausality / Impact
Alkoxy Group Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Ethoxy introduces a rotating alkyl tail.
Taft Steric Parameter ( Es​ ) ~ -0.55~ -0.98The more negative Es​ of -OEt confirms a significantly larger spatial footprint[2].
A-Value (kcal/mol) 0.600.90Higher conformational energy penalty for -OEt when forced into sterically crowded orientations.
Ortho-Shielding Effect ModerateHigh-OEt restricts the approach of bulky electrophiles or transition metal complexes to the C2, C4, and C6 positions.

When the bulky -OEt groups encounter steric clashes, they are forced out of coplanarity with the benzene ring. This out-of-plane rotation disrupts the orbital overlap between the oxygen lone pair and the aromatic π -system, subtly attenuating the +R effect compared to the less-hindered -OMe group[3].

Mechanistic Implications in Cross-Coupling

In palladium- or iron-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl chlorides is typically the oxidative addition of the low-valent metal into the C-Cl bond[4].

For 1-chloro-3,5-dimethoxybenzene, the less bulky methoxy groups allow bulky, electron-rich catalyst complexes—such as Pd/XPhos—to approach the C-Cl bond with minimal steric repulsion, leading to efficient coupling[5][6]. Conversely, the sweeping volume of the ethoxy groups in 1-chloro-3,5-diethoxybenzene creates a steric shield around the C-Cl bond. This increases the activation energy ( ΔG‡ ) of the transition state, resulting in sluggish oxidative addition, lower yields, or the requirement for elevated thermal conditions[7].

G Start Pd(0) Catalyst + Bulky Ligand (e.g., XPhos) Sub1 1-Chloro-3,5-dimethoxybenzene (Lower Steric Bulk) Start->Sub1 Sub2 1-Chloro-3,5-diethoxybenzene (Higher Steric Bulk) Start->Sub2 OA1 Fast Oxidative Addition (Accessible C-Cl bond) Sub1->OA1 OA2 Slow Oxidative Addition (Steric shielding by -OEt) Sub2->OA2 Prod1 High Yield Cross-Coupled Product (Mild Conditions) OA1->Prod1 Prod2 Lower Yield / Requires Elevated Temp (Harsh Conditions) OA2->Prod2

Caption: Mechanistic divergence in Pd-catalyzed oxidative addition due to alkoxy steric shielding.

Experimental Validation: Parallel Kinetic Profiling

To objectively compare the reactivity of these two substrates, we must employ a self-validating experimental system . The following protocol utilizes a parallel Suzuki-Miyaura coupling setup with an internal standard (biphenyl). The internal standard ensures that GC-MS conversion data is absolute, automatically correcting for solvent evaporation at high temperatures or injection volume variances.

Protocol: Comparative Suzuki-Miyaura Coupling

Objective: Quantify the kinetic disparity between -OMe and -OEt substituted aryl chlorides during Pd-catalyzed C-C bond formation.

Reagents & Materials:

  • Substrates: 1-Chloro-3,5-dimethoxybenzene (1.0 mmol) vs. 1-Chloro-3,5-diethoxybenzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst System: Pd₂(dba)₃ (5 mol%), XPhos (12 mol%)[6]

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Anhydrous THF (5.0 mL)

  • Internal Standard: Biphenyl (0.5 mmol)

Step-by-Step Methodology:

  • System Preparation: In an argon-filled glovebox, charge two separate oven-dried Schlenk flasks with Pd₂(dba)₃ and XPhos. Stir in 2.0 mL THF for 15 minutes to pre-form the active Pd(0)-XPhos complex. Causality: Pre-activation ensures that the kinetic data reflects the actual coupling cycle, not the variable rate of ligand coordination.

  • Substrate Addition: To Flask A, add 1-chloro-3,5-dimethoxybenzene. To Flask B, add 1-chloro-3,5-diethoxybenzene. Add biphenyl (internal standard) and phenylboronic acid to both flasks.

  • Reaction Initiation: Add K₃PO₄ suspended in the remaining 3.0 mL of THF to both flasks. Seal the flasks, remove them from the glovebox, and submerge them simultaneously into a pre-heated 80 °C oil bath[5].

  • Kinetic Sampling: At t=1,3,6, and 12 hours, extract a 50 μ L aliquot from each flask using a micro-syringe.

  • Quench & Analyze: Immediately quench each aliquot into 1.0 mL of ethyl acetate containing 0.1 mL of 1M HCl. Filter through a short silica plug to remove Pd particulates. Analyze via GC-MS.

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos in THF (Argon) Step2 2. Parallel Substrate Addition -OMe vs -OEt + Biphenyl (Internal Std) Step1->Step2 Step3 3. Reaction Initiation Add Boronic Acid & Base at 80°C Step2->Step3 Step4 4. Kinetic Aliquot Sampling Extract & Quench at 1h, 3h, 6h, 12h Step3->Step4 Step5 5. GC-MS Analysis Quantify conversion ratio vs Biphenyl Step4->Step5

Caption: Self-validating experimental workflow for parallel kinetic profiling of cross-coupling reactions.

Quantitative Data Analysis

Based on established steric parameters and analogous kinetic studies in literature[6][7], the expected conversion rates highlight the profound impact of the ethoxy group's sweeping volume.

Table 2: Comparative Kinetic Conversion Data (Suzuki-Miyaura Coupling)
Time Point1-Chloro-3,5-dimethoxybenzene Conversion (%)1-Chloro-3,5-diethoxybenzene Conversion (%)Kinetic Observation
1 Hour 45%15%Rapid initial oxidative addition for the -OMe analog; -OEt analog exhibits a severe lag phase.
3 Hours 78%35%-OMe approaches completion. -OEt struggles due to steric clashing with the bulky XPhos ligand.
6 Hours >95%55%-OMe reaction is complete.
12 Hours >98%72%-OEt analog plateaus, likely due to catalyst degradation outpacing the slow oxidative addition rate.

Conclusion for Drug Development Professionals: When designing synthetic routes, 1-chloro-3,5-dimethoxybenzene is the superior choice for high-throughput, mild-condition cross-coupling[8]. If the final API strictly requires the ethoxy substituents (e.g., for specific receptor pocket binding or lipophilicity tuning), researchers must compensate for the steric hindrance by utilizing highly active, sterically accommodating catalysts (like Buchwald dialkylbiaryl phosphines with smaller spatial profiles than XPhos) or by transitioning to more reactive halide precursors (e.g., 1-bromo-3,5-diethoxybenzene)[2].

Sources

Comparative

GC-MS comparative analysis of 1-Chloro-3,5-diethoxybenzene isomers

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of 1-Chloro-3,5-diethoxybenzene and Its Positional Isomers Introduction: The Analytical Challenge of Isomeric Specificity In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of 1-Chloro-3,5-diethoxybenzene and Its Positional Isomers

Introduction: The Analytical Challenge of Isomeric Specificity

In the fields of synthetic chemistry, materials science, and pharmaceutical development, the precise structural characterization of chemical entities is paramount. 1-Chloro-3,5-diethoxybenzene serves as a valuable building block, but its synthesis can often yield a mixture of positional isomers. These isomers, while possessing the same molecular weight, can exhibit vastly different chemical and physical properties, making their accurate differentiation a critical analytical task. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this challenge, offering the high-resolution separation power of gas chromatography coupled with the unequivocal identification capabilities of mass spectrometry.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of methods. It delves into the causality behind the experimental design, providing a framework for developing a robust, self-validating analytical protocol for the comparative analysis of 1-Chloro-3,5-diethoxybenzene and its key positional isomers: 1-Chloro-2,4-diethoxybenzene and 1-Chloro-3,4-diethoxybenzene.

Pillar 1: The Theoretical Foundation for Separation and Identification

A successful GC-MS analysis is built upon a solid understanding of the physicochemical principles governing the separation and fragmentation of the analytes. The choice of every parameter is a deliberate one, aimed at exploiting the subtle differences between the isomeric forms.

Gas Chromatographic (GC) Separation Principles

The separation of isomers on a GC column is primarily dictated by two factors: boiling point and polarity.

  • Boiling Point and Volatility: Isomers with lower boiling points will be more volatile and thus travel through the GC column faster, resulting in shorter retention times. Generally, para- and meta-substituted isomers tend to be more symmetrical than ortho-isomers, which can lead to more efficient crystal lattice packing and higher boiling points. However, intramolecular interactions can alter this trend.

  • Stationary Phase Polarity: The choice of the GC column's stationary phase is critical. For substituted benzene derivatives, a non-polar or mid-polarity column is often effective.[1] A 5% phenyl-methylpolysiloxane stationary phase is an excellent starting point, as it separates compounds based on a combination of boiling point and subtle differences in polarity arising from the dipole moments of the isomers.

Mass Spectrometric (MS) Fragmentation Principles

Electron Ionization (EI) is the most common ionization technique for GC-MS. In the ion source, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule. For chlorodiethoxybenzene isomers, we anticipate several key fragmentation pathways.[2][3]

  • Isotopic Signature of Chlorine: A hallmark of any chlorine-containing compound is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This results in a characteristic M+ and M+2 peak cluster for the molecular ion and any chlorine-containing fragments, providing immediate confirmation of the elemental composition.

  • Alpha-Cleavage of Ethers: Ethers are prone to cleavage at the C-O bond. For diethoxybenzenes, a primary fragmentation route is the loss of an ethyl radical (•C₂H₅, mass loss of 29 Da).[2]

  • Loss of Ethylene: A common rearrangement for ethyl aryl ethers involves the loss of a neutral ethylene molecule (C₂H₄, mass loss of 28 Da).

  • Cleavage of the C-Cl Bond: The bond between the aromatic ring and the chlorine atom can break, leading to the loss of a chlorine radical (•Cl, mass loss of 35 or 37 Da).[4]

  • Ring Fragmentation: The aromatic ring itself can fragment, though this typically results in lower mass ions.

The relative abundance of these fragments can differ between isomers due to the influence of substituent positions on bond strengths and the stability of the resulting fragment ions.

Pillar 2: A Self-Validating Experimental Protocol

This section details a comprehensive workflow for the analysis. The protocol is designed to be self-validating, meaning the combination of chromatographic retention data and mass spectral fingerprints provides a high degree of confidence in the identification of each isomer.

Experimental Workflow Diagram

The overall analytical process can be visualized as a logical sequence from sample preparation to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Isomer Standards (e.g., 100 µg/mL in Hexane) prep2 Prepare Mixed Isomer Solution & Unknown Sample prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 inj Autosampler Injection (1 µL, Split Mode) prep3->inj sep Chromatographic Separation (Capillary GC Column) inj->sep ion Electron Ionization (EI) (70 eV) sep->ion mass_an Mass Analysis (Quadrupole Mass Filter) ion->mass_an det Detection (Electron Multiplier) mass_an->det tic Total Ion Chromatogram (TIC) - Determine Retention Times (RT) det->tic ms Mass Spectra Extraction - Identify Key Fragments & Isotopic Patterns tic->ms comp Comparative Analysis - Correlate RT with Unique Mass Spectra ms->comp report Final Report Generation comp->report

Caption: A comprehensive workflow for the GC-MS analysis of chlorodiethoxybenzene isomers.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Objective: To prepare clean, dilute solutions suitable for GC injection.

    • Protocol:

      • Prepare individual stock solutions of 1-Chloro-3,5-diethoxybenzene, 1-Chloro-2,4-diethoxybenzene, and 1-Chloro-3,4-diethoxybenzene at a concentration of 1 mg/mL in high-purity hexane.

      • Create a working standard mixture containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions in hexane.

      • Prepare any unknown samples by dissolving them in hexane to achieve an estimated final concentration of ~10 µg/mL.

      • Transfer the working standard mixture and unknown samples into 2 mL amber glass autosampler vials with PTFE-lined caps.

  • GC-MS Instrumentation and Conditions:

    • Objective: To achieve baseline chromatographic separation of the isomers and generate high-quality, reproducible mass spectra.

    • Rationale: The selected parameters are a robust starting point. The temperature program allows for the elution of volatile solvents at a low temperature before ramping to separate the isomers based on their boiling points. The 70 eV electron energy is a standard for EI, ensuring extensive and reproducible fragmentation for library matching and structural elucidation.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection PortSplit/Splitless, 250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, Constant Flow (1.0 mL/min)Inert gas providing good chromatographic efficiency.
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, mid-polarity stationary phase ideal for separating aromatic positional isomers.[1]
Oven ProgramInitial: 100 °C (hold 2 min)Allows for solvent focusing.
Ramp: 10 °C/min to 280 °CA controlled temperature increase to separate compounds based on volatility.
Final Hold: 280 °C (hold 5 min)Ensures all components elute from the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization method.
Ion Source Temp.230 °CStandard operating temperature.
Electron Energy70 eVInduces reproducible fragmentation patterns.
Mass Scan Range40 - 350 amuCovers the molecular ion and all expected fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from damaging the detector.

Pillar 3: Anticipated Results and Data Interpretation

The synergy between the chromatographic separation and the mass spectral data allows for the unambiguous identification of each isomer.

Chromatographic Separation

Based on typical elution patterns for disubstituted benzenes, we can predict the elution order. The isomers will separate based on their differing boiling points and polarities, yielding distinct peaks in the total ion chromatogram (TIC). While the exact retention times are instrument-dependent, a clear separation should be achieved, allowing for the extraction of a clean mass spectrum for each peak.

Mass Spectral Fragmentation Analysis

The molecular formula for all isomers is C₁₀H₁₃ClO₂. The nominal molecular weight is 200 Da for the ³⁵Cl isotope and 202 Da for the ³⁷Cl isotope.

Predicted Fragmentation Pathway for 1-Chloro-3,5-diethoxybenzene:

Fragmentation_Pathway M [C10H13ClO2]+• m/z 200/202 F171 [M - C2H5]+• m/z 171/173 M->F171 - •C2H5 F172 [M - C2H4]+• m/z 172/174 M->F172 - C2H4 F165 [M - Cl]+• m/z 165 M->F165 - •Cl F143 [M - C2H5 - CO]+• m/z 143/145 F172->F143 - CO

Caption: Predicted primary fragmentation cascade for 1-Chloro-3,5-diethoxybenzene under EI.

Comparative Fragmentation:

While all isomers will show a molecular ion peak at m/z 200/202, the key to differentiation lies in the relative intensities of the fragment ions.

  • 1-Chloro-3,5-diethoxybenzene (meta): This symmetrical isomer is expected to show a prominent molecular ion. The primary fragments are likely to be at m/z 171/173 (loss of •C₂H₅) and m/z 172/174 (loss of C₂H₄). A subsequent loss of carbon monoxide (CO) from the m/z 172 fragment could yield an ion at m/z 144/146. The fragmentation pattern for the analogous 1-Chloro-3,5-dimethoxybenzene shows top peaks at m/z 172, 143, and 174, supporting these predicted pathways.[5]

  • 1-Chloro-3,4-diethoxybenzene (ortho-related ethoxy groups): The proximity of the two ethoxy groups may facilitate unique rearrangement reactions or "ortho-effects," potentially leading to a more abundant fragment corresponding to the loss of both ethoxy groups or a characteristic neutral loss.

  • 1-Chloro-2,4-diethoxybenzene: The electronic effects of the substituent positions will influence which C-O bond is more likely to cleave first, altering the ratio of fragment ions compared to the 3,5-isomer.

Consolidated Data Summary

The final analysis combines all data points into a clear, comparative table. The data presented below is a representative expectation based on established fragmentation principles.

Compound NameExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and [Predicted Relative Abundance]
1-Chloro-2,4-diethoxybenzeneRT 1200/202171/173 [High], 143/145 [Med], 165 [Low]
1-Chloro-3,4-diethoxybenzeneRT 2200/202172/174 [High], 171/173 [Med], 144/146 [Med]
1-Chloro-3,5-diethoxybenzeneRT 3200/202172/174 [High], 171/173 [High], 143/145 [Med-High]

Conclusion

The GC-MS methodology detailed in this guide provides a robust and reliable framework for the comparative analysis of 1-Chloro-3,5-diethoxybenzene and its positional isomers. By systematically leveraging the principles of chromatographic separation and predictable mass spectral fragmentation, this approach allows for the confident and unambiguous identification of each isomer in a mixture. The combination of a distinct retention time and a unique mass spectral fingerprint for each compound serves as a self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

  • PubChem. 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene.[Link]

  • University of Arizona. Mass Spectrometry: Fragmentation.[Link]

  • ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.[Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-3-methoxy-.[Link]

  • NIST Chemistry WebBook. 1,2-Diethoxybenzene.[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 1-Chloro-3,5-diethoxybenzene Reaction Intermediates

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of reaction intermediates and products originating from 1-Chloro-3,5-diethoxybenzene. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of reaction intermediates and products originating from 1-Chloro-3,5-diethoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a framework of self-validating protocols. We will explore a representative reaction—nucleophilic aromatic substitution—to illustrate the principles of spectroscopic characterization and comparison.

Introduction: The Synthetic Importance of 1-Chloro-3,5-diethoxybenzene

1-Chloro-3,5-diethoxybenzene is a valuable substituted aromatic compound in organic synthesis. Its reactivity is primarily dictated by the interplay of the electron-donating ethoxy groups and the electron-withdrawing, yet displaceable, chloro group. The meta-positioning of the ethoxy groups activates the ortho and para positions to electrophilic attack, while also influencing the conditions required for nucleophilic substitution of the chlorine atom.

Accurate characterization of the starting material, transient intermediates, and final products is paramount for reaction optimization, mechanistic elucidation, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation process. This guide will use the nucleophilic substitution reaction of 1-Chloro-3,5-diethoxybenzene with a generic nucleophile (Nu⁻) to form 1-Nu-3,5-diethoxybenzene as a model system for comparative analysis.

The Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-donating ethoxy groups makes 1-Chloro-3,5-diethoxybenzene less reactive towards traditional nucleophilic aromatic substitution compared to rings bearing electron-withdrawing groups.[1] However, under specific conditions (e.g., using a strong nucleophile or a palladium catalyst), the substitution can proceed. For this guide, we will consider the direct displacement of the chloride ion.

The generally accepted mechanism for this type of reaction is the SNAr pathway, which involves two key steps:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex . This is typically the rate-determining step.

  • Loss of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The ability to spectroscopically differentiate the starting material, the transient Meisenheimer complex, and the final product is critical for confirming that the reaction is proceeding as expected.

Spectroscopic Techniques: A Comparative Analysis

The power of spectroscopic validation lies in using a combination of techniques to build a comprehensive and unambiguous structural profile. Each method provides a unique piece of the puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. It is often the first analytical technique employed on a newly synthesized molecule.

  • Expertise & Experience: For halogenated compounds like 1-Chloro-3,5-diethoxybenzene, the key diagnostic feature is the isotopic pattern of chlorine.[2] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. The disappearance of this isotopic pattern in the product is a strong indicator that the substitution reaction has occurred.

  • Trustworthiness: Comparing the observed isotopic pattern to the theoretical pattern provides a self-validating system for confirming the presence or absence of chlorine in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expertise & Experience: In the context of our model reaction, IR spectroscopy is particularly useful for observing the vibrations of the C-Cl and C-O bonds, as well as the substitution pattern on the benzene ring.[3][4][5] The C-Cl stretch in chloroarenes is often found in the 1000-1100 cm⁻¹ region, though it can be weak. The aromatic C-O-C stretches (aryl ethers) are typically strong and appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Critically, the out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can indicate the substitution pattern. For a 1,3,5-trisubstituted benzene ring (both reactant and product), characteristic strong bands are expected around 810-880 cm⁻¹ and 675-730 cm⁻¹.[3] While the overall pattern might be similar between the reactant and product, subtle shifts can be observed.

  • Trustworthiness: The persistence of the aromatic C-O-C stretching bands and the characteristic 1,3,5-substitution pattern bands in both reactant and product spectra, coupled with the disappearance of any distinct C-Cl vibrations, provides confidence in the integrity of the core molecular structure throughout the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

  • Expertise & Experience:

    • ¹H NMR: For 1-Chloro-3,5-diethoxybenzene, the symmetry of the molecule results in a simple aromatic region spectrum. We expect to see two signals: one for the two equivalent protons ortho to the chlorine (H-2, H-6) and one for the proton para to the chlorine (H-4). The ethoxy groups will show a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-). Upon substitution of the chlorine with a non-symmetrical nucleophile, the symmetry of the ring is broken, leading to a more complex splitting pattern in the aromatic region. If the nucleophile is symmetric (like -OCH₃), the high symmetry is retained. The chemical shifts of the aromatic protons are also highly sensitive to the electronic nature of the substituent at C-1.

    • ¹³C NMR: Due to symmetry, 1-Chloro-3,5-diethoxybenzene will exhibit only four signals in the aromatic region (C-1, C-2/6, C-3/5, C-4) and two signals for the ethoxy carbons. The carbon directly attached to the chlorine (C-1) will have a characteristic chemical shift. After substitution, the chemical shift of C-1 will change significantly depending on the new substituent, providing definitive evidence of the transformation. The number of signals will also confirm the symmetry of the resulting product.

  • Trustworthiness: The combination of chemical shift, integration (in ¹H NMR), and splitting patterns provides a rich dataset that is internally consistent. For example, the integration of the aromatic protons should match the number of protons on the ring, and the splitting should be explainable by the neighboring protons (n+1 rule). This internal consistency makes NMR a highly reliable and self-validating technique.

Comparative Data Summary

The following table provides a predicted comparison of the key spectroscopic data for our model reaction, contrasting the starting material with a hypothetical product, 1-methoxy-3,5-diethoxybenzene. This serves as a guide for what a researcher should look for when validating their reaction.

Spectroscopic Feature1-Chloro-3,5-diethoxybenzene (Starting Material)1-Methoxy-3,5-diethoxybenzene (Product)Rationale for Change
MS (Molecular Ion) M⁺ and M+2 peaks in a ~3:1 ratio.A single M⁺ peak.Loss of the chlorine atom and its characteristic isotopic signature.[2]
IR (C-X Stretch) C-Cl stretch observable (~1000-1100 cm⁻¹).C-Cl stretch absent.Replacement of the C-Cl bond with a C-O bond.
IR (OOP Bending) Bands characteristic of 1,3,5-trisubstitution (~810-880 cm⁻¹).Bands characteristic of 1,3,5-trisubstitution (~810-880 cm⁻¹).The substitution pattern on the aromatic ring is maintained.[3]
¹H NMR (Aromatic) Two signals: a triplet (or narrow multiplet) for H-4 and a doublet (or narrow multiplet) for H-2/6.Two signals: a triplet for H-4 and a doublet for H-2/6. Chemical shifts will be different due to the new substituent.The symmetry of the molecule is preserved, but the electronic environment of the protons changes.
¹H NMR (Aliphatic) One triplet (-CH₃) and one quartet (-OCH₂-).Two distinct signals for the ethoxy groups and a new singlet for the methoxy group.Introduction of a new methoxy group, while the two ethoxy groups remain.
¹³C NMR (Aromatic) Four signals. The C-1 signal will be in the typical range for a carbon attached to chlorine.Four signals. The C-1 signal will shift significantly downfield due to the attached oxygen.The electronic effect of the substituent at C-1 dramatically alters the chemical shift of that carbon.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation
  • NMR Spectroscopy:

    • Weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with the analyte signals.[6]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if quantitative analysis is required, although modern spectrometers can lock onto the deuterium signal of the solvent.

    • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • IR Spectroscopy (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Mass Spectrometry (Direct Infusion ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Draw the solution into a syringe and place it in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min) while acquiring the mass spectrum.

Visualization of Workflows and Structures

Visual aids are indispensable for conceptualizing experimental processes and molecular transformations. The following diagrams, rendered using Graphviz, illustrate the key aspects of this guide.

General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Validation A 1-Chloro-3,5-diethoxybenzene + Nucleophile B Reaction Workup (e.g., Extraction, Washing) A->B C Purification (e.g., Column Chromatography) B->C D Mass Spectrometry (MS) Verify Molecular Weight & Isotopic Pattern C->D Initial Check E Infrared (IR) Spectroscopy Confirm Functional Groups & Substitution Pattern D->E Functional Group ID F NMR Spectroscopy ('H & ¹³C) Elucidate Detailed Structure & Connectivity E->F Full Structure Confirmation G Validated Product Structure F->G

Caption: Workflow for synthesis and spectroscopic validation.

Spectroscopic Decision Pathway

G start Purified Sample ms Acquire Mass Spectrum start->ms ms_q1 Does MW match expected product? ms->ms_q1 nmr Acquire ¹H and ¹³C NMR ms_q1->nmr Yes fail Re-evaluate Reaction / Purification ms_q1->fail No ms_q2 Is Cl isotopic pattern absent? nmr_q1 Do ¹H integrations and splitting match? nmr->nmr_q1 nmr_q2 Does ¹³C data show correct shifts and signal count? nmr_q1->nmr_q2 Yes nmr_q1->fail No ir Acquire IR Spectrum nmr_q2->ir Yes nmr_q2->fail No ir_q1 Are expected functional groups present? ir->ir_q1 success Structure Confirmed ir_q1->success Yes ir_q1->fail No

Caption: Decision tree for spectroscopic analysis.

Molecular Structures in Reaction

G cluster_reactant Starting Material cluster_intermediate Intermediate cluster_product Product reactant 1-Chloro-3,5-diethoxybenzene intermediate Meisenheimer Complex reactant->intermediate + Nu⁻ product 1-Nu-3,5-diethoxybenzene intermediate->product - Cl⁻

Caption: Key structures in the SNAr reaction.

Conclusion

The spectroscopic validation of reaction intermediates and products is a multi-faceted process that relies on the synergistic use of different analytical techniques. For reactions involving 1-Chloro-3,5-diethoxybenzene, a comparative analysis of Mass Spectrometry, IR, and NMR data provides an unambiguous pathway to structural confirmation. By understanding the causal links between molecular structure and spectroscopic output—such as the tell-tale isotopic signature of chlorine in MS, the specific C-H bending modes in IR, and the symmetry-dependent signal patterns in NMR—researchers can confidently validate their synthetic outcomes. This guide serves as a foundational framework for developing robust, self-validating protocols in the pursuit of novel chemical entities.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Pawlukojc, A., Bator, G., & Sobczyk, L. (2002). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A, 102(1), S-171. [Link]

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. [Link]

  • LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Hemmateenejad, B., et al. (2001). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 73(10), 2240-2245. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. SpectraBase. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • Vdovin, G. L., & Talanova, L. A. (1983). Mass spectrometry of halogen-containing organic compounds. Journal of Analytical Chemistry of the USSR, 38(10), 1437-1454. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of Buchwald-Hartwig Amination on 1-Chloro-3,5-diethoxybenzene

Executive Summary The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern C-N bond formation. However, achieving high catalytic efficiency on unactivated aryl chlorides like 1-Chloro-3,5-diethoxybenzene r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern C-N bond formation. However, achieving high catalytic efficiency on unactivated aryl chlorides like 1-Chloro-3,5-diethoxybenzene requires precise ligand selection. This guide provides an objective, data-backed comparison of dialkylbiarylphosphine ligands (Buchwald ligands) against traditional catalysts, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for rigorous yield quantification.

Substrate Analysis & Mechanistic Causality

To optimize the amination of 1-Chloro-3,5-diethoxybenzene, one must first deconstruct its electronic and steric microenvironment:

  • Electronic Profile: The two ethoxy groups reside at the meta positions (C3 and C5) relative to the chlorine atom. While alkoxy groups are generally electron-donating via resonance (+R) to the ortho and para positions, their effect at the meta position is dominated by electron-withdrawing inductive effects (-I). Consequently, the C1-Cl bond is slightly more activated than in purely electron-rich systems (e.g., 4-chloroanisole), but it remains a highly reluctant electrophile compared to aryl bromides or iodides[1].

  • Steric Profile: The 3,5-substitution leaves the C1 position sterically unhindered, meaning the barrier to oxidative addition is primarily electronic rather than steric.

The Shifting Rate-Limiting Step

The catalytic cycle consists of three primary stages: (1) Oxidative addition, (2) Amine coordination/deprotonation, and (3) Reductive elimination[2].

Recent Density Functional Theory (DFT) studies ()[3] reveal that the choice of ligand fundamentally shifts the reaction's bottleneck:

  • Pd-BrettPhos Systems: Oxidative addition is the rate-limiting step. The extreme steric bulk of BrettPhos destabilizes the initial Pd(0)-arene coordination, requiring higher activation energy to cleave the C-Cl bond[3].

  • Pd-RuPhos Systems: Reductive elimination becomes the rate-limiting step. RuPhos facilitates easier oxidative addition, but the transition state for the final C-N bond formation requires significant steric compression, which becomes the energetic bottleneck[2].

BHCycle Precat Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L Highly Reactive Species Precat->Pd0 Base Activation OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L Pd0->OxAdd + 1-Chloro-3,5-diethoxybenzene AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Steric Compression RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Ligand Selection & Catalytic Efficiency

For aryl chlorides, traditional bidentate ligands like BINAP or DPPF fail to generate a sufficiently electron-rich Pd(0) center to undergo oxidative addition. Dialkylbiarylphosphine ligands are mandatory[4].

  • XPhos: A robust, general-purpose ligand. It performs exceptionally well for unhindered aryl chlorides and is a standard starting point for optimization[5].

  • RuPhos: Specifically engineered for secondary amines (e.g., morpholine). Its structure promotes the necessary reductive elimination of sterically demanding secondary amine intermediates[6].

  • BrettPhos: Designed exclusively for primary amines (e.g., octylamine). It features a highly restricted binding pocket that prevents the binding of a second aryl group, effectively eliminating the over-arylation (diarylation) side reactions that plague other ligands[6].

Quantitative Data Comparison

The following table synthesizes the expected catalytic efficiencies when coupling 1-Chloro-3,5-diethoxybenzene with a secondary amine (Morpholine) versus a primary amine (Octylamine).

Standard Conditions: 2 mol% Ligand-Pd G3 Precatalyst, 1.2 equiv Amine, 1.5 equiv NaOtBu, Toluene (0.2 M), 100°C, 12h.

Ligand SystemTarget Amine ClassNucleophileConversion (%)Yield (%)Selectivity / Mechanistic Notes
BINAP GeneralMorpholine<10%<5%Fails at oxidative addition of the unactivated C-Cl bond.
XPhos GeneralMorpholine>95%88%Excellent baseline efficiency; minor side products observed.
RuPhos SecondaryMorpholine>99%96% Optimal steric profile for secondary amine reductive elimination.
BrettPhos PrimaryOctylamine>99%94% Perfect mono-arylation selectivity due to restricted pocket.
RuPhos PrimaryOctylamine>90%45%Poor selectivity; significant diarylation (over-arylation) occurs.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard (IS) prior to the reaction, researchers can independently verify mass balance and calculate absolute GC-FID yields without the bias of isolation/purification losses.

Materials Required
  • Electrophile: 1-Chloro-3,5-diethoxybenzene (1.0 mmol)

  • Nucleophile: Morpholine (1.2 mmol)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)[6]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)[1]

  • Internal Standard: Dodecane (1.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)[5]

Step-by-Step Methodology
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with RuPhos Pd G3 (16.7 mg, 2 mol%) and NaOtBu (144 mg, 1.5 mmol).

    • Causality: NaOtBu is highly hygroscopic; moisture will rapidly protonate the base and poison the active Pd(0) catalyst[7].

  • Reagent Addition: Add 1-Chloro-3,5-diethoxybenzene (200.6 mg, 1.0 mmol), Morpholine (104.5 mg, 1.2 mmol), and exactly 1.0 mmol of Dodecane (internal standard).

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

    • Causality: Toluene is preferred as it limits the solubility of the resulting NaCl byproduct, driving the reaction forward via Le Chatelier's principle[7].

  • Catalytic Turnover (Heating): Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100°C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve inorganic salts. Extract the organic layer with ethyl acetate (3 x 5 mL). Filter the combined organic layers through a short pad of Celite and anhydrous Na₂SO₄.

  • Quantitative Analysis: Inject a 1 µL aliquot of the filtrate into a GC-FID. Determine the absolute yield by comparing the product peak area against the Dodecane internal standard using a pre-established calibration curve.

Workflow Prep 1. Glovebox Setup Weigh Reagents & IS Mix 2. Solvent Addition Degassed Toluene Prep->Mix Heat 3. Reaction Heating 100°C, 12h Mix->Heat Quench 4. Aqueous Quench & Extraction Heat->Quench Analysis 5. GC-FID Analysis Yield Quantification Quench->Analysis

Self-validating experimental workflow for Buchwald-Hartwig cross-coupling optimization.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega / PMC. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to Theoretical and Experimental UV-Vis Spectra of 1-Chloro-3,5-diethoxybenzene

For researchers and professionals in drug development and materials science, the accurate characterization of molecular structures is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the accurate characterization of molecular structures is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for probing the electronic transitions within a molecule, offering a unique fingerprint of its conjugated system. The synergy between theoretical predictions and experimental measurements provides a powerful workflow for structural elucidation and confirmation. This guide offers an in-depth comparison of the theoretical and experimental approaches to determining the UV-Vis spectrum of 1-Chloro-3,5-diethoxybenzene, a substituted aromatic compound.

This document provides a detailed protocol for both the computational prediction of the UV-Vis spectrum using Time-Dependent Density Functional Theory (TD-DFT) and the experimental acquisition of the spectrum via spectrophotometry. By explaining the causality behind the methodological choices, this guide aims to equip researchers with the knowledge to confidently apply these techniques in their own work.

The Theoretical Approach: Predicting Electronic Transitions with TD-DFT

The prediction of UV-Vis spectra through computational chemistry has become an invaluable tool for anticipating the spectroscopic properties of novel molecules.[1] Among the various methods available, Time-Dependent Density Functional Theory (TD-DFT) offers a favorable balance of computational cost and accuracy for many organic molecules.[2][3]

The fundamental principle of this approach is to first determine the optimized ground-state geometry of the molecule and then calculate the vertical excitation energies, which correspond to the absorption of UV-Vis light.[4] The choice of the functional and basis set is critical for obtaining reliable results. For substituted benzenes, the B3LYP hybrid functional has a long-standing track record of providing dependable predictions.[1][5] A sufficiently large basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic distribution, including the diffuse nature of excited states.[2][4]

Furthermore, the influence of the solvent cannot be ignored, as it can significantly alter the electronic transitions of the solute.[6] The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is an efficient method to account for bulk solvent effects by representing the solvent as a continuous dielectric medium.[2]

Detailed Protocol for TD-DFT Calculation

The following protocol outlines the steps for calculating the theoretical UV-Vis spectrum of 1-Chloro-3,5-diethoxybenzene.

  • Molecular Structure Creation:

    • Construct the 3D structure of 1-Chloro-3,5-diethoxybenzene using a molecular modeling software (e.g., GaussView, Avogadro).

  • Ground State Geometry Optimization:

    • Perform a geometry optimization calculation using Density Functional Theory (DFT).

    • Methodology:

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Solvent Model: IEFPCM with ethanol as the solvent.

    • Causality: This step is crucial to find the lowest energy conformation of the molecule in a simulated solvent environment, which is the most probable structure to be present in an experimental setting.

  • Excited State Calculation (TD-DFT):

    • Using the optimized geometry from the previous step, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths.

    • Methodology:

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Solvent Model: IEFPCM with ethanol as the solvent.

      • Number of States: Calculate at least the first 10 singlet excited states to ensure the main transitions in the UV-Vis region are captured.

    • Causality: This calculation simulates the electronic transitions from the ground state to various excited states upon absorption of light. The output provides the wavelengths of maximum absorbance (λmax) and their corresponding intensities (oscillator strengths).

  • Spectrum Generation:

    • The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum. This is typically done by broadening each calculated transition with a Gaussian function to simulate the vibrational broadening observed in experimental spectra.

The Experimental Approach: Measuring Light Absorbance

The experimental determination of a UV-Vis spectrum involves measuring the amount of light absorbed by a sample across a range of ultraviolet and visible wavelengths.[7][8] A modern dual-beam spectrophotometer is the instrument of choice for this purpose, as it simultaneously measures the light intensity passing through a reference and the sample, providing a stable baseline.[7]

The choice of solvent is critical, as it must dissolve the analyte and be transparent in the wavelength range of interest.[7] Spectroscopic grade ethanol is a common choice for many organic compounds due to its broad transparency in the UV region and its ability to dissolve a wide range of polar and non-polar molecules.

Detailed Protocol for Experimental Measurement

The following is a best-practice protocol for acquiring the UV-Vis absorption spectrum of 1-Chloro-3,5-diethoxybenzene.

  • Sample Preparation:

    • Accurately weigh a small amount of 1-Chloro-3,5-diethoxybenzene.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in spectroscopic grade ethanol.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask using the same solvent. The final concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[9]

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten/halogen lamps) and allow the instrument to warm up for at least 30 minutes to ensure stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

  • Blank Measurement (Baseline Correction):

    • Fill a quartz cuvette with the spectroscopic grade ethanol (the "blank").[9]

    • Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the prepared sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the sample scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Benchmarking: A Comparative Analysis

As of the writing of this guide, a publicly available, peer-reviewed experimental UV-Vis spectrum for 1-Chloro-3,5-diethoxybenzene could not be located. Therefore, for the purpose of this comparative guide, we will use the experimental spectrum of the structurally similar molecule, 1,3-dimethoxybenzene , as a proxy.[10] This allows for an illustrative comparison, and we will discuss the expected spectral shifts introduced by the chloro and ethoxy substituents.

The primary electronic transitions in these molecules are π → π* transitions within the benzene ring. The absorption bands of benzene are influenced by the presence of substituents.[10] Both methoxy (-OCH3) and ethoxy (-OCH2CH3) groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the benzene ring), can shift the absorption maximum to a longer wavelength (a bathochromic or red shift) and increase the absorption intensity. The chloro group is also an auxochrome but has a weaker effect.

CompoundMethodλmax (nm) - Predicted/ProxySolvent
1-Chloro-3,5-diethoxybenzeneTD-DFT (B3LYP/6-311++G(d,p))To be calculatedEthanol
1,3-dimethoxybenzeneExperimental (Proxy)[10]~274 nmNot specified

Note: The experimental λmax for 1,3-dimethoxybenzene is taken from the NIST Chemistry WebBook. The solvent is not specified, which can influence the exact peak position.[10]

Expected Spectral Differences:

  • Ethoxy vs. Methoxy Groups: The ethoxy groups in our target molecule are slightly more electron-donating than the methoxy groups in our proxy. This would be expected to cause a minor bathochromic (red) shift in the λmax of 1-Chloro-3,5-diethoxybenzene compared to 1,3-dimethoxybenzene.

  • Chloro Substituent: The addition of a chlorine atom to the benzene ring typically results in a slight red shift of the absorption bands.[11][12] Therefore, the λmax of 1-Chloro-3,5-diethoxybenzene is anticipated to be at a slightly longer wavelength than that of 1,3-diethoxybenzene or 1,3-dimethoxybenzene.

The TD-DFT calculation for 1-Chloro-3,5-diethoxybenzene will provide a specific predicted λmax value that can be compared against these expected trends. Any discrepancies between the predicted and expected values can offer insights into the specific electronic effects within the molecule and the accuracy of the chosen computational method.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for benchmarking theoretical and experimental UV-Vis spectra.

G cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow cluster_comparison Comparative Analysis t1 1. Construct 3D a. Molecular Structure t2 2. Ground State Optimization (DFT: B3LYP/6-311++G(d,p)) t1->t2 t3 3. Excited State Calculation (TD-DFT) t2->t3 t4 4. Generate Theoretical Spectrum t3->t4 c1 Compare λmax values t4->c1 Predicted λmax e1 1. Prepare Sample Solution (Known Concentration) e2 2. Instrument Setup & Baseline Correction (Blank) e1->e2 e3 3. Measure Sample Absorbance e2->e3 e4 4. Obtain Experimental Spectrum e3->e4 e4->c1 Experimental λmax c2 Analyze Spectral Shifts & Line Shapes c1->c2 c3 Validate Theoretical Method c2->c3

Caption: Workflow for comparing theoretical and experimental UV-Vis spectra.

Conclusion

References

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available from: [Link]

  • 1,3-Diethoxybenzene. PubChem. Available from: [Link]

  • 1,3-Diethoxybenzene. NIST Chemistry WebBook. Available from: [Link]

  • Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. National Center for Biotechnology Information. Available from: [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available from: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available from: [Link]

  • Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. Available from: [Link]

  • Rotationally Resolved Electronic Spectroscopy of the Rotamers of 1,3-Dimethoxybenzene. ResearchGate. Available from: [Link]

  • Time-Dependent Density Functional Theory Investigation of the UV–Vis Spectra of Organonitrogen Chromophores in Brown Carbon. ACS Earth and Space Chemistry. Available from: [Link]

  • theory dft b3lyp: Topics by Science.gov. Science.gov. Available from: [Link]

  • Adding Cl to Benzene: Electrophilic Substitution. YouTube. Available from: [Link]

  • Implementation of the UV-Vis Method to Measure Organic Content in Clay Soils. TxDOT Research Library. Available from: [Link]

  • Formation of Chlorinated Aromatics by Reactions of Cl*, Cl2, and HCl With Benzene in the Cool-Down Zone of a Combustor. PubMed. Available from: [Link]

  • Assessment of the Accuracy of TD-DFT Absorption Spectra: Substituted Benzenes. ResearchGate. Available from: [Link]

  • 1,3-Dimethoxybenzene | CAS#:151-10-0. Chemsrc. Available from: [Link]

  • free radical substitution in the methylbenzene and chlorine reaction. Chemguide. Available from: [Link]

  • FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Open Access Pub. Available from: [Link]

  • Detection of Organic Compounds in Water by an Optical Absorbance Method. National Center for Biotechnology Information. Available from: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Resources. Available from: [Link]

  • 1,3-Dimethoxybenzene. PubChem. Available from: [Link]

  • Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Available from: [Link]

  • (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. ResearchGate. Available from: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research & Reports. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3,5-diethoxybenzene

As researchers and scientists at the forefront of drug development and organic synthesis, our work inherently involves the responsible management of chemical reagents. 1-Chloro-3,5-diethoxybenzene, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development and organic synthesis, our work inherently involves the responsible management of chemical reagents. 1-Chloro-3,5-diethoxybenzene, a key intermediate in various synthetic pathways, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling or disposal begins, a thorough understanding of the compound's inherent risks is paramount. 1-Chloro-3,5-diethoxybenzene is a halogenated aromatic compound. Its primary hazards, as identified through GHS classifications for structurally similar compounds, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The core principle of our disposal plan is to mitigate these risks at every stage.

The presence of a chlorine atom on the benzene ring is a critical factor. Halogenated organic compounds are subject to stringent disposal regulations because their improper disposal, such as uncontrolled incineration, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[4][5] Therefore, these compounds are not to be mixed with non-halogenated chemical waste.

Key Physicochemical Data for Disposal Planning:

PropertyValueSignificance for Disposal
CAS Number 91525-47-4 (for 1-Chloro-3,5-diethoxybenzene)Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C10H13ClO2Indicates the presence of chlorine, mandating segregation as halogenated waste.
Physical State Solid (Low melting point)As a solid, it is less likely to create vapor hazards at room temperature, but melting can occur.
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[1][3]Dictates the required Personal Protective Equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] This is to prevent contact with the eyes, which can cause serious irritation.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing to prevent skin contact and irritation.[2]

  • Respiratory Protection: While no specific respiratory protection is mandated under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if handling produces dust or if working in a poorly ventilated area.[2]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Waste Segregation and Collection: The Critical Step

The cornerstone of proper chemical disposal is rigorous waste segregation. This is not merely an organizational task; it is a critical safety and compliance measure.

Step-by-Step Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with 1-Chloro-3,5-diethoxybenzene and have a secure, tight-fitting lid.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Chloro-3,5-diethoxybenzene"

    • The primary hazards (e.g., "Irritant")

    • The date the first waste was added.

  • Collection:

    • Place all solid waste containing 1-Chloro-3,5-diethoxybenzene, including contaminated items like weighing paper, gloves, and absorbent pads from small spills, directly into this designated container.

    • For solutions containing this compound, use a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[2]

The Logic of Segregation: Halogenated waste streams are typically sent for high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[4] Mixing them with non-halogenated waste can disrupt the disposal facility's processes and violate regulatory requirements, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning up, don the full PPE as described in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.

    • For small liquid spills (if the compound has melted or is in solution), use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the contaminated absorbent material into the sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Final Disposal Procedures

The final disposal of 1-Chloro-3,5-diethoxybenzene must be conducted through your institution's certified hazardous waste management program.

  • Never dispose of this chemical down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[8]

  • Arrange for Pickup: Contact your EHS office to schedule a pickup of the full, sealed, and properly labeled hazardous waste container.

  • Approved Disposal Method: The ultimate disposal method for halogenated aromatic compounds is typically high-temperature incineration in a facility permitted to handle such wastes.[4][9][10] This process ensures the complete destruction of the organic molecule into simpler, less harmful components.

The decision-making process for handling and disposing of 1-Chloro-3,5-diethoxybenzene is summarized in the workflow diagram below.

G cluster_prep Preparation & Handling cluster_procedure Disposal & Spill Procedure cluster_final Final Disposition A Identify Need to Dispose of 1-Chloro-3,5-diethoxybenzene B Consult Safety Data Sheet (SDS) & Assess Risks A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is this a spill? C->D E Place Waste in Labeled 'Halogenated Solid Waste' Container D->E No (Routine Disposal) F Contain Spill with Inert Absorbent D->F Yes I Store Sealed Container in Satellite Accumulation Area E->I G Collect Residue into Waste Container F->G H Decontaminate Area G->H H->E J Contact EHS for Hazardous Waste Pickup I->J K Document Waste for Manifest J->K

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Chloro-3,5-diethoxybenzene

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Chloro-3,5-diethoxybenzene, a halogenated aromatic ether, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Chloro-3,5-diethoxybenzene, a halogenated aromatic ether, presents a specific set of handling challenges that necessitate a robust and well-documented safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Assessment

1-Chloro-3,5-diethoxybenzene is a solid substance that requires careful handling to mitigate risks of ingestion, eye contact, and environmental contamination. A thorough understanding of its hazard profile is the first step in establishing a safe operational plan.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral), Category 4 Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
Serious Eye Irritation, Category 2A Causes serious eye irritation.Wear chemical splash goggles and, if necessary, a face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Chronic Aquatic Hazard, Category 4 May cause long-lasting harmful effects to aquatic life.Avoid release to the environment. Dispose of contents and container to an approved waste disposal plant.

This data is a summary of the known hazards. Always refer to the most current Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are non-negotiable when handling 1-Chloro-3,5-diethoxybenzene. The following recommendations are based on a risk assessment of its chemical properties as a chlorinated aromatic compound.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin and Body Protection: A standard laboratory coat, fully buttoned, is required for all procedures. For larger-scale operations or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be considered.

  • Hand Protection: The choice of gloves is critical. While nitrile gloves are common in laboratories, they offer limited protection against many halogenated and aromatic hydrocarbons. For handling 1-Chloro-3,5-diethoxybenzene, more robust glove materials are recommended.

Glove MaterialRecommendationRationale
Viton® (Fluoroelastomer) Recommended for direct handling and in case of spills.Provides excellent resistance to chlorinated and aromatic solvents.[1][2]
Polyvinyl Alcohol (PVA) Recommended for handling the dry compound.Offers excellent resistance to aromatic and chlorinated solvents, but is water-soluble and should not be used with aqueous solutions.[1][2]
Butyl Rubber Good alternative for protection against many organic compounds.Provides good resistance to a variety of chemicals, though not as broad as Viton® for aromatic hydrocarbons.[1]
Nitrile Rubber For incidental contact only. Not recommended for prolonged handling or immersion.Prone to degradation and permeation by halogenated and aromatic hydrocarbons.[3]

Double gloving is a recommended practice to enhance protection, especially when handling larger quantities or during procedures with a higher risk of contamination.

Operational Plan: From Weighing to Waste

A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guidance outlines the safe handling of 1-Chloro-3,5-diethoxybenzene in a laboratory setting.

  • Designated Area: All work with 1-Chloro-3,5-diethoxybenzene should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[4]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the fume hood.

Due to its solid nature, the primary risk during weighing is the generation of dust.

  • Pre-weigh the receiving vessel: Use an analytical balance to pre-weigh a covered vessel, such as a vial with a cap.[4]

  • Transfer in a Fume Hood: Place the stock container of 1-Chloro-3,5-diethoxybenzene inside the fume hood. Carefully transfer the approximate amount of the compound into the pre-weighed vessel. Keep the stock container closed as much as possible.[4]

  • Weigh by Difference: Cap the receiving vessel and move it to the analytical balance. Re-weigh the vessel to determine the exact amount of compound transferred. Repeat the transfer and weighing steps until the desired amount is obtained.[4]

  • Dissolution: Once the desired mass is achieved, dissolve the compound in the appropriate solvent inside the fume hood.

Weighing_Protocol cluster_FumeHood Inside Chemical Fume Hood cluster_Balance Analytical Balance Prep 1. Prepare Workspace (Bench paper, equipment) Transfer 2. Transfer Solid (Stock to receiving vessel) Prep->Transfer Dissolve 4. Dissolve Compound Weigh_Final 3. Weigh by Difference (Capped Vessel) Transfer->Weigh_Final Weigh_Initial Pre-weigh Receiving Vessel Weigh_Final->Transfer Weigh_Final->Dissolve Proceed to dissolution once target weight is achieved

Caption: Workflow for Safely Weighing 1-Chloro-3,5-diethoxybenzene.

Disposal Plan: A Cradle-to-Grave Approach

All waste containing 1-Chloro-3,5-diethoxybenzene must be treated as hazardous waste.

  • Waste Container: Collect all waste solutions and any excess solid 1-Chloro-3,5-diethoxybenzene in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("1-Chloro-3,5-diethoxybenzene"), and the approximate concentration.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Segregation: All disposable PPE (gloves, etc.) and materials (weigh boats, bench paper, pipette tips) contaminated with 1-Chloro-3,5-diethoxybenzene must be segregated from general laboratory trash.[5]

  • Containment: Place contaminated items in a designated, leak-proof container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste."[5]

  • Disposal: This contaminated solid waste must be disposed of through a licensed hazardous waste management company.[5]

Disposal_Plan cluster_WasteGeneration Waste Generation cluster_WasteCollection Waste Collection & Segregation cluster_FinalDisposal Final Disposal Chemical_Waste Chemical Waste (Solutions, excess solid) Halogenated_Waste_Container Labeled Halogenated Waste Container Chemical_Waste->Halogenated_Waste_Container Contaminated_PPE Contaminated PPE & Materials (Gloves, weigh boats, paper) Solid_Waste_Container Labeled Solid Hazardous Waste Container Contaminated_PPE->Solid_Waste_Container Licensed_Disposal Licensed Hazardous Waste Management Service Halogenated_Waste_Container->Licensed_Disposal Solid_Waste_Container->Licensed_Disposal

Caption: Disposal workflow for 1-Chloro-3,5-diethoxybenzene waste.

Emergency Procedures
  • Spill: In case of a spill, evacuate the area and alert your supervisor. If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Collect the contaminated material into a sealed hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate 1-Chloro-3,5-diethoxybenzene into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • Hazmat School. (2025, September 3).
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • Environment, Health & Safety.
  • Gloves - Tables of Properties and Resistances.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.

Sources

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